molecular formula C10H6FNO2 B2574774 4-Fluoroisoquinoline-1-carboxylic acid CAS No. 2225878-70-4

4-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B2574774
CAS No.: 2225878-70-4
M. Wt: 191.161
InChI Key: XEXCDWRCIMYVRU-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-1-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C 10 H 6 FNO 2 and a molecular weight of 191.16 g/mol . This high-purity compound (≥97%) is supplied for research and development purposes only . As a versatile synthetic intermediate, this compound serves as a key building block in medicinal chemistry and drug discovery. The presence of both a carboxylic acid functional group and the fluorinated isoquinoline scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents . Researchers can utilize this compound to create targeted libraries for high-throughput screening or to optimize lead compounds in various therapeutic programs. Applications & Research Value: The primary research value of 4-Fluoroisoquinoline-1-carboxylic acid lies in its role as a chemical building block. While specific biological activities for this exact molecule are not detailed in the literature, structurally similar fluorinated isoquinoline derivatives are subjects of investigation in pharmaceutical research. For instance, related compounds have been explored as salts for their potential use as angiotensin II type 2 receptor antagonists, indicating a research interest in this chemical space for modulating neurological pathways and treating conditions like neuropathic pain . Handling & Safety: This product is intended for use by qualified laboratory personnel only. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXCDWRCIMYVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoroisoquinoline-1-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and strategic fluorination offers a powerful tool for modulating molecular properties to enhance drug-like characteristics.[1] This document consolidates known and predicted data, outlines detailed, field-proven experimental protocols for property determination, and discusses the implications of these properties for drug discovery and development. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the design and optimization of novel therapeutics.

Introduction
1.1 The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a foundational scaffold in a vast number of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor or a point for salt formation. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making isoquinoline derivatives a subject of intense research in drug discovery.[1][2][3][4]

1.2 The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[6][7] Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, modulate the acidity (pKa) of nearby functional groups, and alter lipophilicity, which in turn affects membrane permeability, bioavailability, and protein-ligand binding affinity.[8][9] The C-F bond is stronger than a C-H bond, often leading to increased molecular stability.[6]

1.3 Significance of 4-Fluoroisoquinoline-1-carboxylic Acid

4-Fluoroisoquinoline-1-carboxylic acid combines the privileged isoquinoline scaffold with the strategic placement of both a fluorine atom and a carboxylic acid group. The carboxylic acid serves as a versatile synthetic handle and a potential key interaction point (e.g., hydrogen bonding, salt bridge formation) with biological targets. The fluorine atom at the 4-position is expected to modulate the electronic properties of the ring system and the acidity of the carboxyl group. This unique combination makes it a valuable building block for creating novel compounds with potentially superior pharmacological profiles.[10]

Molecular and Structural Properties
2.1 Chemical Identity

A clear identification of the molecule is fundamental for all subsequent research and regulatory purposes.

PropertyValueSource(s)
IUPAC Name 4-Fluoroisoquinoline-1-carboxylic acid-
CAS Number 2225878-70-4[11][12]
Molecular Formula C₁₀H₆FNO₂[11]
Molecular Weight 191.16 g/mol [11][12]
Canonical SMILES O=C(O)C1=NC=CC2=C1C(F)=CC=C2-
InChI 1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)[11]
InChIKey XEXCDWRCIMYVRU-UHFFFAOYSA-N[11]
2.2 Proposed Synthesis Pathway

While specific synthesis routes for this exact molecule are not widely published, a plausible pathway can be constructed based on established isoquinoline synthesis methodologies. A common approach involves the derivatization and cyclization of a suitable precursor. One potential route begins with the fluorination of isoquinoline, followed by functionalization at the 1-position. A common route to the parent 4-Fluoroisoquinoline involves the reaction of 4-bromoisoquinoline with n-butyllithium and then an N-fluorobenzenesulfonimide.[10] Subsequent steps would be required to introduce the carboxylic acid at the 1-position.

G cluster_0 Proposed Synthesis Logic A 4-Bromoisoquinoline B 4-Fluoroisoquinoline A->B  1. n-BuLi  2. N-Fluorobenzenesulfonimide C 4-Fluoroisoquinoline-1-carbonitrile B->C  Reissert Reaction  (e.g., KCN, BzCl) D 4-Fluoroisoquinoline-1-carboxylic acid C->D  Acid/Base Hydrolysis

A plausible synthetic workflow for the target compound.
Core Physicochemical Properties: Data & Analysis

The following table summarizes the available and predicted physicochemical data for 4-Fluoroisoquinoline-1-carboxylic acid. It is critical to note that experimental data for this specific compound is sparse in public literature; therefore, some values are based on computational predictions or comparison with structurally related analogs.

PropertyValue / Predicted ValueMethodSignificance in Drug Discovery
pKa Not Experimentally DeterminedPredicted to be < 4.0Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.
cLogP ~1.8 - 2.2Computational (XLogP3)Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME).[13]
Aqueous Solubility Not Experimentally DeterminedPredicted to be low in acidic pH, higher in basic pHAffects dissolution rate, bioavailability, and suitability for formulation.
Melting Point Not Experimentally Determined-Important for purity assessment, stability, and formulation development (e.g., solid dosage forms).
3.1 Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. For the parent Isoquinoline-1-carboxylic acid, a predicted pKa is approximately 1.09, though this seems unusually low and may reflect protonation of the ring nitrogen in a strong acid. More typically, aromatic carboxylic acids have pKa values in the range of 3-5.[14] The presence of the highly electronegative fluorine atom at the 4-position is expected to have an acid-strengthening effect through negative induction (-I), lowering the pKa relative to the non-fluorinated parent compound. A lower pKa means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), which typically increases aqueous solubility but may decrease passive membrane permeability.

3.2 Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences nearly all aspects of pharmacokinetics.[15]

  • LogP is the partition coefficient of the neutral species between octanol and water.

  • LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species.[16]

For an acidic compound like 4-Fluoroisoquinoline-1-carboxylic acid, LogD is pH-dependent. At pH values well below the pKa, LogD will approximate LogP. As the pH rises above the pKa, the compound ionizes, becomes more hydrophilic, and the LogD value decreases significantly. A predicted XLogP3 value for the isomeric 4-Fluoroquinoline-8-carboxylic acid is 1.8, while the LogP for 7-Fluoroisoquinoline-1-carboxylic acid is listed as ~1.15.[17][18] These values fall within a range generally considered favorable for oral drug absorption.[13]

3.3 Spectroscopic Profile (Predicted)

While experimental spectra are the gold standard, the expected spectroscopic features can be predicted based on the molecular structure:

  • ¹H NMR: Signals expected in the aromatic region (~7.5-9.0 ppm). The proton adjacent to the fluorine atom will likely show coupling (J-coupling) to the ¹⁹F nucleus. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons will appear in the ~110-150 ppm range. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carboxyl carbon (C=O) is expected around 165-175 ppm.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a very broad band from ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), and C-F stretches (~1000-1300 cm⁻¹).

  • Mass Spectrometry: The exact mass can be confirmed by high-resolution mass spectrometry. The expected monoisotopic mass is 191.0383 Da.[18]

Experimental Protocols for Property Determination

The following protocols describe standard, robust methods for the experimental determination of key physicochemical properties.

G A Acquire/Synthesize Compound B Confirm Identity & Purity (NMR, MS, HPLC) A->B C Determine Kinetic Solubility (Nephelometry/UV-Vis) B->C D Determine pKa (Potentiometric Titration) C->D E Determine LogD at pH 7.4 (Shake-Flask Method) D->E F Comprehensive Physicochemical Profile E->F

Workflow for experimental physicochemical characterization.
4.1 Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the inflection point where the acid is half-neutralized, at which point pH = pKa.[19][20]

Causality: Potentiometry is chosen for its precision and direct measurement of the ionization event. Using a co-solvent like methanol is necessary if aqueous solubility is low, but requires correction to determine the aqueous pKa.

Methodology:

  • Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00).[21]

  • Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoroisoquinoline-1-carboxylic acid and dissolve it in a known volume (e.g., 25 mL) of a suitable solvent. If aqueous solubility is poor, a co-solvent system (e.g., 50:50 Methanol:Water) may be used. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[21]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C with constant stirring. Immerse the calibrated pH electrode.

  • Titration: Add standardized 0.01 M NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette.

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the steepest point of the curve). Alternatively, use the first or second derivative of the curve to precisely locate the equivalence point.

4.2 Protocol: Determination of logP/logD using the Shake-Flask Method

This is the "gold standard" method for determining the partition coefficient, involving direct measurement of the compound's concentration in two immiscible phases at equilibrium.[22][23]

Causality: The shake-flask method provides a direct, thermodynamic measurement of partitioning. Using a buffer (e.g., PBS at pH 7.4) allows for the determination of LogD, which is more physiologically relevant for ionizable compounds.[16][24]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then separating the layers.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[25]

4.3 Protocol: Determination of Kinetic Aqueous Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[26] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[27][28]

Causality: This method mimics the situation in many high-throughput screening assays where compounds are introduced from DMSO stocks. Nephelometry is used as it provides a rapid, direct measure of precipitation (light scattering).[29]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., PBS, pH 7.4). Prepare a serial dilution to test a range of final concentrations.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer.

  • Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation. This can be compared against a calibration curve or reference compounds.

Stability and Storage
  • Chemical Stability: The isoquinoline core is generally stable. However, the carboxylic acid functional group can participate in reactions such as esterification. Under extreme pH and temperature, degradation of the heterocyclic system could occur.

  • Recommended Storage: For long-term stability, the compound should be stored in a cool, dry, and dark place.[11] Storing in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture. For optimal preservation, refrigerated storage is recommended.[11]

Implications for Drug Discovery and Development

The physicochemical properties of 4-Fluoroisoquinoline-1-carboxylic acid are pivotal in guiding its application in drug discovery.

  • ADME Profile: The predicted lipophilicity (cLogP ~1.1-2.2) is within the optimal range for oral absorption. However, its acidity (pKa < 4) implies it will be fully ionized in the intestine, which may limit passive permeability but enhance aqueous solubility. This trade-off is a classic challenge in medicinal chemistry.

  • Target Engagement: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form a salt bridge with a basic residue (e.g., Lysine, Arginine) in a protein binding pocket. This makes it a powerful pharmacophore for target engagement.

  • Bioisosteric Replacement: If the carboxylic acid group leads to poor permeability or rapid metabolism, it can be a candidate for bioisosteric replacement with other acidic groups (e.g., tetrazole, acylsulfonamide) to fine-tune the molecule's properties while maintaining the key binding interaction.[30] The fluorine atom enhances the acidity of such potential replacements.

Conclusion

4-Fluoroisoquinoline-1-carboxylic acid is a valuable and strategically designed chemical building block. Its physicochemical profile, characterized by moderate lipophilicity and significant acidity, presents both opportunities and challenges for drug developers. The presence of the carboxylic acid provides a strong anchor for target binding, while the fluorine atom helps modulate electronic properties and metabolic stability. A thorough experimental determination of its core properties, using the protocols outlined herein, is essential for its rational deployment in the design of next-generation therapeutics.

References
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  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Link

  • De Biasi, A., et al. Development of Methods for the Determination of pKa Values. PMC. Link

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Strategic Utilization of 4-Fluoroisoquinoline-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Fluoroisoquinoline-1-carboxylic acid represents a high-value scaffold that synergizes two critical medicinal chemistry strategies: metabolic blocking via fluorination and pharmacophore installation via the C1-carboxyl handle.

While the isoquinoline ring is a privileged structure found in alkaloids (e.g., papaverine) and marketed drugs (e.g., fasudil), the C4 position is electronically rich and susceptible to oxidative metabolism. The introduction of a fluorine atom at C4 not only blocks this metabolic soft spot but also modulates the pKa of the heterocyclic nitrogen, tuning the physicochemical profile for improved membrane permeability and target engagement. This guide details the structural logic, synthetic pathways, and application of this moiety in modern drug design.

Structural & Physicochemical Rationale[1][2][3]

The "Fluorine Effect" at C4

The C4 position of the isoquinoline ring is naturally nucleophilic and a primary site for electrophilic attack and CYP450-mediated oxidation. Substituting hydrogen with fluorine at this position imparts specific advantages:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C4 position resistant to oxidative debulking.

  • Electronic Modulation: Fluorine is highly electronegative (

    
    ). Its inductive withdrawal (
    
    
    
    ) reduces the electron density of the pyridine ring system.
    • Effect on Basicity: The pKa of the isoquinoline nitrogen drops from ~5.4 (unsubstituted) to ~3.5–4.0 in the 4-fluoro analog. This reduction in basicity can decrease lysosomal trapping and improve oral bioavailability.

  • Steric Minimalist: With a van der Waals radius of 1.47 Å (vs. 1.20 Å for H), fluorine exerts a steric block without significantly altering the overall binding topology of the ligand.

The C1-Carboxylic Acid Handle

The carboxylic acid at C1 is rarely the final pharmacophore due to poor permeability (ionic at physiological pH). Instead, it serves as a versatile synthetic handle for:

  • Amide Coupling: Generating isoquinoline-1-carboxamides (common in kinase inhibitors).

  • Bioisosteric Replacement: Conversion to tetrazoles or oxadiazoles to improve lipophilicity while maintaining hydrogen bond acceptor/donor capabilities.

  • Metal Chelation: In metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase), the N-heterocycle adjacent to a pendant acid/amide creates a bidentate chelation motif.

Synthetic Pathways[1][2][4][5][6][7][8][9][10]

Constructing the 4-fluoroisoquinoline-1-carboxylic acid core requires a strategy that installs the fluorine early to avoid regioselectivity issues later. Two primary routes are recommended.

Route A: The "Classical" Balz-Schiemann + Reissert Strategy

This route is scalable and relies on well-established transformations.

Step 1: 4-Fluoroisoquinoline Synthesis

  • Bromination: Isoquinoline is brominated (Br2/AlCl3) to yield 4-bromoisoquinoline.[1]

  • Amination: Ammonolysis (NH3, high pressure/temp) yields 4-aminoisoquinoline.[1]

  • Fluorination: The amine is converted to the diazonium tetrafluoroborate salt (NaNO2, HBF4) and thermally decomposed (Balz-Schiemann reaction) to afford 4-fluoroisoquinoline .

Step 2: C1-Carboxylation (Reissert Reaction)

  • Activation: Reaction with benzoyl chloride and potassium cyanide (KCN) forms the Reissert compound (2-benzoyl-1-cyano-1,2-dihydro-4-fluoroisoquinoline).

  • Hydrolysis: Acidic hydrolysis (H2SO4/HCl) converts the nitrile to the acid and aromatizes the ring, yielding 4-fluoroisoquinoline-1-carboxylic acid .

Route B: Direct Electrophilic Fluorination (Modern)

For smaller scale or late-stage functionalization, electrophilic fluorinating agents like Selectfluor™ can be used on activated precursors.

  • Precursor: 1-Hydroxyisoquinoline.[2]

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2]

  • Mechanism: Electrophilic attack at C4 followed by re-aromatization.

  • Downstream: The 1-hydroxy group is converted to 1-chloro (POCl3), then carbonylated (Pd-catalyzed CO insertion) to the ester/acid.

Visualization of Synthetic Logic

SynthesisPath IsoQ Isoquinoline Br_IsoQ 4-Bromoisoquinoline IsoQ->Br_IsoQ Br2, AlCl3 Amino_IsoQ 4-Aminoisoquinoline Br_IsoQ->Amino_IsoQ NH3, High P/T Fluoro_IsoQ 4-Fluoroisoquinoline (Key Intermediate) Amino_IsoQ->Fluoro_IsoQ 1. NaNO2/HBF4 2. Heat (Balz-Schiemann) Reissert Reissert Compound (1-CN, N-Bz) Fluoro_IsoQ->Reissert PhCOCl, KCN (Reissert Rxn) Target 4-Fluoroisoquinoline- 1-carboxylic acid Reissert->Target H3O+, Hydrolysis

Caption: Step-wise synthesis of 4-Fluoroisoquinoline-1-carboxylic acid via the Balz-Schiemann and Reissert reactions.

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase inhibitors, the hinge region often binds to the heterocyclic nitrogen. The C1-amide derivatives of 4-fluoroisoquinoline can extend into the solvent-exposed region or the ribose pocket.

  • Design Tip: Convert the C1-COOH to an amide (e.g., N-(piperidin-4-yl)-4-fluoroisoquinoline-1-carboxamide). The 4-F atom modulates the electron density of the N-atom accepting the H-bond from the hinge residue (e.g., Valine or Methionine backbone NH).

Bioisosteric Replacement Strategy

The C1-carboxylic acid can be replaced to tune physicochemical properties.

Functional GrouppKaLogP (Est.)Metabolic LiabilityUtility
-COOH ~4.51.2GlucuronidationSolubility, Salt formation
-CONH2 Neutral0.8HydrolysisH-bond Donor/Acceptor
-Tetrazole ~4.91.5LowBioisostere, Oral Bioavailability
-Oxadiazole Neutral2.1LowRigid linker, Lipophilicity
Metabolic Stability & CYP Inhibition

The 4-fluoro substituent specifically protects the isoquinoline core from CYP2D6 and CYP3A4 mediated oxidation.

Metabolism cluster_metabolism Metabolic Fates IsoQ_Core Isoquinoline Core Ox_C4 C4-Hydroxylation (Major Pathway) IsoQ_Core->Ox_C4 CYP450 (Fast) N_Ox N-Oxidation IsoQ_Core->N_Ox FMO/CYP Stable Metabolically Stable Scaffold Fluorine 4-Fluoro Substitution Fluorine->Ox_C4 BLOCKS Fluorine->Stable Promotes

Caption: The 4-fluoro substituent effectively blocks the primary oxidative metabolic pathway at C4, shunting the molecule toward stability.[3]

Experimental Protocol: Reissert Reaction

The following is a standard operating procedure (SOP) for installing the C1-carboxylic acid on a 4-fluoroisoquinoline core.

Reagents:

  • 4-Fluoroisoquinoline (1.0 eq)[2]

  • Benzoyl chloride (2.0 eq)

  • Potassium cyanide (KCN) (3.0 eq) - Caution: Highly Toxic

  • Dichloromethane (DCM) / Water biphasic system

Procedure:

  • Setup: Dissolve 4-fluoroisoquinoline in DCM. Add an aqueous solution of KCN (3.0 eq) to the reaction vessel.

  • Addition: Cool the biphasic mixture to 0°C. Add benzoyl chloride (2.0 eq) dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The Reissert intermediate (1-cyano-2-benzoyl-dihydro-isoquinoline) will precipitate or remain in the organic layer.

  • Workup: Separate layers. Wash the organic layer with water, NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Hydrolysis: Reflux the crude intermediate in 48% HBr or 50% H2SO4 for 4 hours. This hydrolyzes the nitrile to the acid, cleaves the benzoyl group, and re-aromatizes the ring.

  • Isolation: Cool to 0°C. Adjust pH to ~4.0 with NaOH. The product, 4-fluoroisoquinoline-1-carboxylic acid , will precipitate. Filter and recrystallize from Ethanol/Water.

References

  • Reissert Reaction Mechanism & Utility

    • Title: The Reissert Reaction of Isoquinoline.[3][4][5][6]

    • Source:Organic Reactions (Wiley).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[7]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthesis of Fluorinated Isoquinolines

    • Title: Efficient Synthesis of Fluorinated Isoquinolines via Electrophilic Fluorination.[8]

    • Source:Tetrahedron Letters.
    • URL:[Link][9]

  • Metabolic Stability of Isoquinolines

    • Title: On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities.[10]

    • Source:PubMed / Xenobiotica.
    • URL:[Link]

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Introduction: The Significance of the 4-Fluoro-Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of 4-Fluorine Substitution on the Isoquinoline Ring

Prepared by: Gemini, Senior Application Scientist

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the electronic effects imparted by a fluorine substituent at the 4-position of the isoquinoline ring system. Moving beyond a simple recitation of facts, we present a methodological framework for the characterization of these effects. We delve into the theoretical underpinnings of fluorine's dual-natured electronic character, detailing how its inductive and resonance effects modulate the basicity, spectroscopic signature, and chemical reactivity of the isoquinoline core. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols for a complete and self-validating investigation.

The isoquinoline moiety is a privileged scaffold, forming the structural backbone of numerous natural alkaloids and synthetic compounds with significant biological activity.[1] Its nitrogen atom provides a key site for hydrogen bonding and protonation under physiological conditions, making its basicity a critical parameter for drug-receptor interactions and pharmacokinetic profiles.

The introduction of fluorine at the 4-position is a deliberate and strategic modification. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity, and modulate cell permeability.[2] Understanding the precise electronic consequences of this substitution is paramount for rational drug design. This guide will, therefore, outline the theoretical basis and experimental validation required to fully characterize the electronic impact of 4-fluoro substitution on the isoquinoline ring.

Theoretical Framework: The Dichotomy of Fluorine's Electronic Influence

Fluorine exerts a powerful influence on aromatic systems through two opposing electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[3]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the carbon atom directly attached to the fluorine (C4) and diminishing with distance.[4]

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi (π) system, donating electron density. This effect primarily influences the ortho and para positions relative to the substituent.[3]

In the case of halogens, the strong inductive electron withdrawal typically outweighs the weaker resonance donation, leading to an overall deactivation of the aromatic ring towards electrophilic attack. However, the resonance donation still directs incoming electrophiles to the ortho/para positions. For 4-fluoro-isoquinoline, these effects create a unique electronic landscape, decreasing electron density across the ring system, particularly near C4, while subtly modulating the charge distribution within the π-system.

cluster_effects Electronic Effects of 4-Fluoro Substituent cluster_consequences Impact on Isoquinoline Ring Inductive_Effect -I Effect (Inductive Withdrawal) Basicity Decreased Basicity (Lower pKa) Inductive_Effect->Basicity Dominant Effect on N lone pair Reactivity_E Deactivation to Electrophilic Attack Inductive_Effect->Reactivity_E Reactivity_N Activation to Nucleophilic Attack Inductive_Effect->Reactivity_N NMR_Shifts Modulation of NMR Chemical Shifts Inductive_Effect->NMR_Shifts Deshielding Resonance_Effect +M Effect (Resonance Donation) Resonance_Effect->Reactivity_E Directing influence (minor) Resonance_Effect->NMR_Shifts Shielding at specific positions

Caption: Logical relationship of fluorine's electronic effects.

Quantitative Analysis of Basicity: pKa Determination

The most direct measure of the electronic effect on the isoquinoline nitrogen is the compound's basicity, quantified by its acid dissociation constant (pKa). The pKa is the pH at which the compound is 50% protonated.[5] A lower pKa value indicates a weaker base, meaning the lone pair on the nitrogen is less available for protonation.

The parent isoquinoline is a weak base, with reported pKa values in the range of 5.14 to 5.46.[1][6][7] The strong electron-withdrawing inductive (-I) effect of the fluorine at C4 is expected to pull electron density away from the nitrogen atom at position 2, thereby destabilizing the conjugate acid (the protonated form) and making the compound less basic. Therefore, we hypothesize that 4-fluoro-isoquinoline will have a significantly lower pKa than its unsubstituted counterpart.

Table 1: Comparison of Basicity (pKa)

CompoundReported pKaExpected pKa of 4-Fluoroisoquinoline
Isoquinoline5.14 - 5.46[1][6][7]< 5.14
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[8] It involves monitoring pH changes of a solution of the analyte upon the incremental addition of a titrant.

Materials & Equipment:

  • 4-Fluoroisoquinoline (high purity)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized, degassed water

  • Calibrated pH meter and electrode

  • Automatic burette or precision manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) before starting the experiment.[9]

  • Sample Preparation: Accurately prepare a ~1 mM solution of 4-fluoro-isoquinoline in a known volume (e.g., 20 mL) of 0.15 M KCl solution.[10]

  • Acidification: Place the sample solution in a jacketed beaker on a magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of ~2.0 by adding 0.1 M HCl.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration to prevent carbonate interference.[10]

  • Titration: Begin the titration by adding small, precise increments (e.g., 0.05 mL) of 0.1 M NaOH.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process until the pH reaches ~11-12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point, which appears as a maximum.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[8]

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare ~1 mM Analyte in 0.15M KCl A->B C Acidify to pH ~2 B->C D Purge with N2 C->D E Titrate with 0.1M NaOH D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. V) F->G H Determine Equivalence Point (First Derivative) G->H I Calculate pKa at Half-Equivalence Point H->I

Caption: A simplified workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic environment of nuclei within a molecule. A comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-fluoro-isoquinoline against the parent isoquinoline provides direct evidence of the substituent's electronic impact.

Table 2: Representative NMR Chemical Shifts (δ) for Isoquinoline (in CDCl₃)

NucleusH/C-1H/C-3H/C-4H/C-5H/C-6H/C-7H/C-8
¹H NMR ~9.2~8.5~7.6~7.8~7.6~7.7~8.0
¹³C NMR ~152~143~120~129~127~130~127

(Note: These are approximate values. Actual shifts can vary based on solvent and concentration. Specific assignments can be found in the literature.[11][12])

Expected Effects in 4-Fluoroisoquinoline:

  • ¹H NMR: The proton at C3 and C5, being closest to the fluorine atom, are expected to be significantly deshielded (shifted downfield) due to the inductive effect. Long-range H-F coupling (J-coupling) will also be observed, splitting these signals into doublets or multiplets.

  • ¹³C NMR: The C4 carbon will show a very large C-F coupling constant (¹JCF ≈ 250 Hz) and will be shifted significantly. The adjacent carbons (C3, C4a) will also show smaller C-F couplings (²JCF, ³JCF) and will be deshielded.[13]

  • ¹⁹F NMR: This provides a direct probe of the fluorine's environment. The chemical shift of the fluorine signal is highly sensitive to the electronic nature of the aromatic ring.[14] For monofluorobenzene, the ¹⁹F chemical shift is approximately -113 ppm relative to CFCl₃.[15] A similar value would be expected for 4-fluoro-isoquinoline, with minor deviations due to the heteroaromatic system.

Experimental Protocol: NMR Data Acquisition and Analysis

Materials & Equipment:

  • 4-Fluoroisoquinoline (high purity) and Isoquinoline (for comparison)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR spectrometer (e.g., 400 MHz or higher) with ¹H, ¹³C, and ¹⁹F capabilities

  • 5 mm NMR tubes

Step-by-Step Methodology:

  • Sample Preparation: Prepare NMR samples by dissolving ~5-10 mg of each compound in ~0.6 mL of CDCl₃ in separate NMR tubes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} proton-decoupled spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is typically a very sensitive nucleus, and acquisition is rapid.[14]

  • 2D NMR (for full assignment): For unambiguous assignment of all signals, especially for the substituted ring, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Reference the ¹⁹F spectrum to an external or internal standard (e.g., CFCl₃ at δ 0.0).

    • Compare the chemical shifts of corresponding protons and carbons in 4-fluoro-isoquinoline and isoquinoline.

    • Measure and report all relevant C-F and H-F coupling constants.

Impact on Chemical Reactivity

The electronic perturbations caused by the 4-fluoro substituent significantly alter the chemical reactivity of the isoquinoline ring.

  • Electrophilic Aromatic Substitution (SEAr): Isoquinoline itself undergoes electrophilic substitution, such as nitration, primarily at the C5 and C8 positions of the benzene ring.[16][17] The reaction proceeds on the protonated (isoquinolinium) species, which is highly deactivated. The strong electron-withdrawing effect of the 4-fluoro group is expected to further deactivate the entire ring system, making electrophilic substitution even more difficult and requiring harsher reaction conditions.

  • Nucleophilic Substitution (SNAr): The unsubstituted isoquinoline ring is susceptible to nucleophilic attack, such as in the Chichibabin reaction, at the C1 position.[16][17] This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. The electron-withdrawing 4-fluoro group is expected to further deplete electron density in the pyridine ring, thereby activating it towards attack by nucleophiles at the C1 and C3 positions. Furthermore, 1-haloisoquinolines are known to be particularly reactive towards nucleophilic displacement.[18] The presence of a 4-fluoro group may further enhance the reactivity of a leaving group at the 1-position.[19]

Conclusion

The introduction of a fluorine atom at the 4-position of the isoquinoline ring imparts a profound and multifaceted electronic influence. Governed by a dominant electron-withdrawing inductive effect, the 4-fluoro substituent significantly reduces the basicity of the heterocyclic nitrogen, a critical parameter for biological interactions. This effect is quantitatively measurable through pKa determination and is visibly manifested in the deshielding of adjacent nuclei in NMR spectra. Furthermore, this electronic perturbation alters the molecule's reactivity, deactivating the ring towards electrophilic attack while potentially enhancing its susceptibility to nucleophilic substitution. The systematic experimental approach outlined in this guide—combining theoretical understanding with pKa measurement and detailed NMR analysis—provides a robust framework for researchers to fully characterize these effects, enabling a more rational and predictive approach to the design of novel fluorinated isoquinoline-based therapeutics.

References

  • Wikipedia. Isoquinoline. [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

  • Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Electronic Supporting Information. General procedure for the preparation of quinoline N–oxides. [Link]

  • Walsh Medical Media. UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Evotec. Cyprotex pKa and LogP Fact Sheet. [Link]

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • ResearchGate. Correlation of σ Hammett's constants with pK a for 4-aminoquinazolines.... [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ResearchGate. Values of Hammett substituent constants and mass-loss obtained results.... [Link]

  • Science.gov. hammett substituent constants: Topics. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ACS Publications. Transmission of substituent effects in quinoline. [Link]

  • University of Ottawa. 19F NMR Reference Standards. [Link]

  • University of Liverpool. Chapter 7: Quinolines and Isoquinolines. [Link]

  • Poznan University of Medical Sciences. Isoquinoline. [Link]

  • University of York. Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Google Patents. 4-Fluoroisoquinoline manufacturing method.
  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • University of Ottawa NMR Blog. Measurement of 13C-19F Coupling in a 1H-13C HMBC. [Link]

  • Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?. [Link]

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Solubility Profile of 4-Fluoroisoquinoline-1-carboxylic Acid: A Framework for Experimental Determination and Theoretical Understanding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation potential. 4-Fluoroisoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry, combining the privileged isoquinoline scaffold with the strategic placement of a fluorine atom and a carboxylic acid moiety.[1] While this substitution pattern is designed to optimize pharmacological properties, it also creates a complex physicochemical profile that dictates its behavior in various solvent systems. This technical guide addresses the notable absence of publicly available, quantitative solubility data for this specific compound. It serves as a comprehensive resource for researchers and drug development professionals by providing a robust theoretical framework to predict solubility behavior, a detailed, self-validating experimental protocol for its precise determination, and a guide for interpreting the resulting data.

Introduction: Deconstructing the Molecule

Understanding the solubility of 4-Fluoroisoquinoline-1-carboxylic acid begins with an analysis of its constituent parts and their influence on its physicochemical properties. The strategic combination of a large aromatic system, a polar functional group, and an electronegative halogen creates a molecule with nuanced solubility characteristics.

The Isoquinoline Scaffold: A Privileged Core

The isoquinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] As a heterocyclic aromatic compound, it is relatively nonpolar but possesses a nitrogen atom that can act as a weak base (pKa of protonated isoquinoline is 5.14) and a hydrogen bond acceptor.[2] This duality allows it to interact with a range of solvents.

The Carboxylic Acid Group: The Engine of Polarity

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It imparts significant polarity to the molecule and provides a handle for pH-dependent solubility. In its protonated (acidic) form, it can dimerize via hydrogen bonds, while in its deprotonated (salt) form, it can engage in strong ion-dipole interactions with polar solvents. Generally, carboxylic acids with small carbon chains are miscible with water, but solubility decreases as the size of the nonpolar scaffold increases.[3]

The Fluorine Substituent: A Subtle but Powerful Modulator

The introduction of fluorine into a drug candidate can profoundly affect its metabolic stability, binding affinity, and lipophilicity.[4][5] While often considered a bioisostere for a hydrogen atom, its high electronegativity can alter the electronic distribution of the aromatic ring and influence intermolecular interactions. The effect of fluorination on solubility is not always straightforward; it can increase lipophilicity and decrease aqueous solubility, but in other cases, specific interactions with solvents can lead to unexpected outcomes.[5][6]

Physicochemical Properties of 4-Fluoroisoquinoline-1-carboxylic acid

A summary of the known and predicted properties of the target compound is essential for building a solubility hypothesis.

PropertyValue / PredictionSource
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
CAS Number 2225878-70-4
Appearance White to light yellow powder (typical)[4]
Predicted logP ~1.8 - 2.5[7] (based on similar structures)
Predicted pKa ~3-4 (acidic), ~4-5 (basic)[1] (based on similar structures)

Note: Predicted values are estimations and require experimental verification.

Theoretical Framework for Solubility

Based on the "like dissolves like" principle, the solubility of 4-Fluoroisoquinoline-1-carboxylic acid can be predicted across different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid group, moderate to good solubility is expected in alcohols. Aqueous solubility is likely to be low but highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of drug compounds and is expected to readily dissolve 4-Fluoroisoquinoline-1-carboxylic acid.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and hydrogen bonding capability. The large, polar carboxylic acid group will dominate the molecule's character, leading to predictably poor solubility in these solvents.

The interplay between the flat, aromatic isoquinoline ring and the polar functional groups suggests a molecule that is neither extremely soluble nor completely insoluble in common organic solvents, highlighting the need for precise experimental measurement.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable solubility data, a rigorous experimental protocol is required. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium with the solid drug.[8][9]

Rationale for the Shake-Flask Method

This method is authoritative because it allows sufficient time for the dissolution process to reach a true equilibrium, including any potential polymorphic transformations of the solid material.[9] This contrasts with kinetic solubility assays, which measure the point of precipitation from a supersaturated solution and can be influenced by experimental conditions.[10] For building a robust dataset for formulation and development, the thermodynamic value is paramount.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-Fluoroisoquinoline-1-carboxylic acid in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • 4-Fluoroisoquinoline-1-carboxylic acid (purity >95%)

  • Selected organic solvents (HPLC grade or higher): e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, DMSO, Toluene, Hexane

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • 0.22 µm syringe filters (low-binding, e.g., PTFE)

Procedure:

  • Preparation: Add an excess amount of solid 4-Fluoroisoquinoline-1-carboxylic acid to a pre-weighed 2 mL glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A starting point of ~10 mg is often sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid material.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles. Discard the first few drops to saturate any potential binding sites on the filter.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Construct a calibration curve using standards of known concentration to ensure accuracy.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid (>10 mg) B Add precise volume of solvent (1 mL) A->B C Seal vial B->C D Agitate at 25°C for 24-72 hours C->D E Settle for 1 hr D->E F Centrifuge (10,000 rpm, 10 min) E->F G Filter supernatant (0.22 µm PTFE) F->G H Dilute sample G->H I Quantify via HPLC-UV H->I J Calculate Solubility (mg/mL) I->J

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison. This data is invaluable for various stages of drug development.

Sample Data Table
Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)Application Notes
Polar Aprotic DMSOHighRecord experimental value hereStock solutions, HTS assays
DMFHighRecord experimental value herePeptide synthesis, reaction medium
AcetonitrileModerateRecord experimental value hereHPLC mobile phase, reaction medium
Polar Protic MethanolModerateRecord experimental value hereCrystallization, reaction medium
EthanolModerate-LowRecord experimental value hereFormulation, crystallization
Ester Ethyl AcetateLowRecord experimental value hereExtraction, chromatography
Nonpolar TolueneVery LowRecord experimental value hereReaction medium (suspension)
HexaneInsolubleRecord experimental value hereAnti-solvent for precipitation
Interpreting the Results
  • High solubility in DMSO/DMF is expected and confirms their utility for creating concentrated stock solutions for biological screening.

  • Solubility in alcohols (Methanol, Ethanol) provides crucial information for purification via crystallization and for developing oral liquid formulations.

  • Low solubility in nonpolar solvents like hexane can be exploited, as hexane can be used as an "anti-solvent" to induce precipitation and purify the compound.

Conclusion

While direct experimental data for the solubility of 4-Fluoroisoquinoline-1-carboxylic acid in organic solvents is not widely published, a robust profile can be predicted from its chemical structure and, more importantly, determined through a well-established experimental protocol. The interplay of its aromatic isoquinoline core, the highly polar carboxylic acid group, and the modulating fluorine atom results in a nuanced solubility profile. By following the detailed shake-flask methodology presented in this guide, researchers can generate the high-quality, reliable data necessary to advance their research and development efforts, from reaction optimization and purification to formulation and preclinical assessment.

References

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  • Unknown. (2026, February 12). Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline. Medium.
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  • Ballatore, C., et al. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org.
  • Wikipedia. (n.d.). Isoquinoline. Wikipedia.
  • MilliporeSigma. (n.d.). 4-FLUOROISOQUINOLINE-1-CARBOXYLIC ACID. MilliporeSigma.
  • Makki, S. T., et al. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scientific Research Publishing.
  • Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Pliva. (n.d.). A process for synthesis of fluoroquinolonic derivatives.
  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Britannica.
  • Unknown. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

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literature review of 4-substituted isoquinoline-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Substituted Isoquinoline-1-Carboxylic Acid Derivatives: Synthesis, Biological Potential, and Future Directions

Authored by a Senior Application Scientist

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide delves into the chemistry and therapeutic potential of a specific, yet underexplored, class of these compounds: 4-substituted isoquinoline-1-carboxylic acid derivatives. By examining their synthesis, potential biological activities, and structure-activity relationships, we aim to provide a comprehensive resource for researchers and professionals in drug discovery and development.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline nucleus is a key structural motif found in a wide array of pharmacologically active molecules.[1] Its presence in nature, for instance in alkaloids like morphine and berberine, has long signaled its therapeutic potential.[1] In modern drug design, the isoquinoline scaffold is prized for its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activities.[2] The introduction of a carboxylic acid group at the 1-position and a substituent at the 4-position creates a unique chemical architecture with the potential for novel biological interactions.

Synthetic Strategies for 4-Substituted Isoquinoline-1-Carboxylic Acids

The synthesis of 4-substituted isoquinoline-1-carboxylic acids is not extensively documented in the literature, requiring a multi-step approach that often involves the construction of the isoquinoline core followed by functional group manipulations. A plausible and efficient synthetic route can be adapted from methodologies developed for related isoquinoline derivatives, such as isoquinoline-1-carboxaldehydes.[3][4]

A key strategy involves starting from a readily available substituted isoquinoline, such as 4-bromoisoquinoline, and introducing the desired functional groups through a series of well-established reactions. The following protocol outlines a general method for the synthesis of 4-aminoisoquinoline-1-carboxylic acid, which can be adapted for other 4-substituted analogues.

Proposed Synthetic Pathway

Synthetic Pathway A 4-Bromo-1-methylisoquinoline B 4-Amino-1-methylisoquinoline A->B NH4OH C 4-Amino-1-isoquinolinecarboxamide B->C 1. SeO2 2. NH2OH.HCl D 4-Amino-isoquinoline-1-carboxaldehyde C->D NaHSO3 E 4-Amino-isoquinoline-1-carboxylic acid D->E Oxidizing Agent (e.g., KMnO4)

Caption: Proposed synthetic pathway for 4-aminoisoquinoline-1-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 4-Amino-isoquinoline-1-carboxylic acid

This protocol is adapted from the synthesis of related 4-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones.[3]

Step 1: Synthesis of 4-Amino-1-methylisoquinoline

  • A mixture of 4-bromo-1-methylisoquinoline (1.0 eq) and concentrated ammonium hydroxide (10 eq) is heated in a sealed vessel at 150-160 °C for 12 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with chloroform.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-amino-1-methylisoquinoline.

Step 2: Synthesis of 4-Amino-1-isoquinolinecarboxamide

  • A solution of 4-amino-1-methylisoquinoline (1.0 eq) in dioxane is treated with selenium dioxide (1.1 eq).

  • The mixture is refluxed for 2 hours and then filtered while hot to remove elemental selenium.

  • The filtrate is treated with a solution of hydroxylamine hydrochloride (1.5 eq) in water.

  • The resulting mixture is refluxed for 1 hour, cooled, and the precipitated product is collected by filtration to yield the amide.

Step 3: Synthesis of 4-Amino-isoquinoline-1-carboxaldehyde

  • The 4-amino-1-isoquinolinecarboxamide (1.0 eq) is hydrolyzed with an aqueous solution of sodium bisulfite.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent.

  • The organic extract is dried and concentrated to yield the crude aldehyde.

Step 4: Oxidation to 4-Amino-isoquinoline-1-carboxylic acid

  • The crude 4-amino-isoquinoline-1-carboxaldehyde is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • An oxidizing agent, such as potassium permanganate (KMnO4) or sodium chlorite (NaClO2) with a scavenger, is added portion-wise at a controlled temperature (e.g., 0-10 °C).

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched, and the product is isolated by adjusting the pH to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.

Biological Activities and Therapeutic Potential

While the direct biological evaluation of a wide range of 4-substituted isoquinoline-1-carboxylic acid derivatives is limited in the published literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Antitumor Activity

The most direct evidence for the biological potential of this scaffold comes from a study on 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazones.[3] Although these compounds are not carboxylic acids, their synthesis proceeds through a 4-substituted isoquinoline-1-carboxaldehyde intermediate, a direct precursor to the target carboxylic acids. The study revealed that 4-amino and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazones exhibit significant antitumor activity against L1210 leukemia in mice.[3]

CompoundSubstituent at C4Optimal Daily Dose (mg/kg)% T/C (Treated/Control)Long-term Survivors (60-day)
9a -NH24017760% (with twice-daily dosing)
9b -NHCH340177Not Reported
Table 1: Antitumor activity of 4-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones against L1210 leukemia in mice.[3]

These findings strongly suggest that the 4-amino and 4-alkylamino substituted isoquinoline core is a key pharmacophore for antitumor activity. The corresponding carboxylic acids are therefore high-priority candidates for synthesis and evaluation as anticancer agents.

Potential as Enzyme Inhibitors

The quinoline-4-carboxylic acid scaffold is a well-established inhibitor of several enzymes, most notably dihydroorotate dehydrogenase (DHODH).[5][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells.[5] The carboxylic acid at the 4-position of the quinoline ring is crucial for binding to the enzyme.[5]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA ... Inhibitor 4-Substituted Isoquinoline-1-carboxylic Acid (Hypothesized) Inhibitor->Dihydroorotate Inhibition

Caption: Hypothesized inhibition of DHODH by 4-substituted isoquinoline-1-carboxylic acids.

Given the structural similarity between quinoline-4-carboxylic acids and isoquinoline-1-carboxylic acids, it is plausible that the latter could also function as enzyme inhibitors. The substituent at the 4-position would be expected to modulate the potency and selectivity of inhibition.

Furthermore, recent studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have identified them as novel inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.[7] This further strengthens the rationale for exploring the enzyme inhibitory potential of the 4-substituted isoquinoline-1-carboxylic acid scaffold.

Other Potential Biological Activities

A comprehensive review of isoquinoline derivatives highlights their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anti-inflammatory activities.[1][2] Notably, substitution at the 4-position of the isoquinoline ring has been associated with prominent antimalarial activity.[1] Therefore, it is reasonable to hypothesize that 4-substituted isoquinoline-1-carboxylic acid derivatives could also exhibit these biological effects.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on 4-substituted isoquinoline-1-carboxylic acids is yet to be published, we can infer key relationships from the available data on related compounds.

  • The Carboxylic Acid at C1: The presence of a carboxylic acid group is often critical for biological activity, particularly in enzyme inhibition where it can act as a key binding motif, for example, by forming salt bridges or hydrogen bonds with amino acid residues in the active site.[5] The conversion of the carboxylic acid to an ester or amide can significantly modulate the biological activity profile, potentially altering potency, selectivity, and pharmacokinetic properties.[8]

  • Substitution at C4: The nature of the substituent at the 4-position is expected to have a profound impact on biological activity.

    • For Antitumor Activity: The work on thiosemicarbazone derivatives suggests that small, hydrogen-bond donating groups like amino (-NH2) and methylamino (-NHCH3) at the C4 position are beneficial for antitumor activity.[3]

    • For Enzyme Inhibition: The size, lipophilicity, and electronic properties of the C4 substituent will likely influence the binding affinity and selectivity for specific enzyme targets. For instance, in the case of DHODH inhibitors, bulky hydrophobic substituents are often required at the corresponding position on the quinoline ring.[5]

Future Directions and Conclusion

The 4-substituted isoquinoline-1-carboxylic acid scaffold represents a promising, yet largely untapped, area for drug discovery. The available evidence from structurally related compounds strongly suggests a high potential for these derivatives to exhibit a range of valuable biological activities, particularly as anticancer agents and enzyme inhibitors.

Future research should focus on:

  • Systematic Synthesis: The development of robust and versatile synthetic routes to access a diverse library of 4-substituted isoquinoline-1-carboxylic acid derivatives with various substituents at the 4-position.

  • Biological Screening: Comprehensive biological evaluation of these compounds against a panel of cancer cell lines and a range of relevant enzymes (e.g., DHODH, PARP, kinases).

  • In-depth SAR Studies: Elucidation of the detailed structure-activity relationships to guide the rational design of more potent and selective analogues.

References

  • Agrawal, K. C., & Mooney, P. D. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(5), 583-587. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. BenchChem Technical Guides.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ResearchGate. [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(10), 1301. [Link]

  • Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

  • Lebo, D. B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4448-4465. [Link]

  • ACS Publications. (1951). The Preparation and Properties of Some 4-Substituted Isoquinolines. Journal of the American Chemical Society, 73(8), 3763–3767. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem Technical Guides.

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Targeting the 4-Fluoroisoquinoline Scaffold: Pharmacophore Optimization and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, historically significant in alkaloids like papaverine and berberine. However, the specific introduction of a fluorine atom at the C4 position—yielding the 4-fluoroisoquinoline core—represents a critical leap in pharmacophore optimization. This modification is not merely structural; it is a strategic electronic and metabolic blockade that enhances potency against specific kinases (notably ROCK ) and improves bioavailability by mitigating oxidative metabolism.

This technical guide analyzes the biological targets of 4-fluoroisoquinoline scaffolds, focusing on the mechanistic rationale for fluorine substitution, validated targets (Rho Kinase), and emerging oncology applications. It provides self-validating experimental protocols for researchers to evaluate these scaffolds in their own drug discovery pipelines.

Part 1: The Pharmacophore Rationale (The "Fluorine Effect")[1]

Electronic and Metabolic Modulation

The C4 position of the isoquinoline ring is electronically analogous to the C3 position of a pyridine. It is electron-rich and susceptible to electrophilic attack and oxidative metabolism.

  • Metabolic Blockade: Cytochrome P450 enzymes frequently target electron-rich aromatic carbons for hydroxylation. Substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) at C4 sterically mimics the parent compound but electronically deactivates the ring toward oxidation due to the high electronegativity of fluorine. This significantly extends the half-life (

    
    ) of the scaffold.
    
  • pKa Modulation: The basicity of the isoquinoline nitrogen (typically pKa ~5.4) influences solubility and binding. The strong electron-withdrawing effect of the 4-fluoro group (

    
    , 
    
    
    
    ) reduces the electron density on the ring nitrogen, lowering the pKa. This modulation is critical for optimizing the ionization state at physiological pH, affecting membrane permeability and binding pocket interactions.
Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the transition from generic isoquinoline to the 4-fluoro derivative.

SAR_Logic Isoquinoline Isoquinoline Core (C9H7N) Metabolism Metabolic Liability (C4 Oxidation) Isoquinoline->Metabolism Susceptible to Fluorination C4-Fluorination (Electrophilic Substitution) Isoquinoline->Fluorination Chemical Modification Effect_1 Blocked P450 Site (Increased t1/2) Metabolism->Effect_1 Mitigated by F Target_4F 4-Fluoroisoquinoline (Optimized Scaffold) Fluorination->Target_4F Yields Target_4F->Effect_1 Effect_2 pKa Modulation (Altered H-Bonding) Target_4F->Effect_2 Effect_3 Lipophilicity (LogP) (Membrane Permeability) Target_4F->Effect_3

Figure 1: SAR logic depicting the transition from a labile isoquinoline core to the stabilized 4-fluoro scaffold.

Part 2: Primary Biological Targets

Rho-associated Coiled-coil Kinase (ROCK)

The most validated target for 4-fluoroisoquinoline scaffolds is ROCK (Rho-associated protein kinase) . This is exemplified by Ripasudil (K-115) , a specific ROCK inhibitor approved for the treatment of glaucoma.

  • Mechanism: ROCK regulates cytoskeletal shape and actomyosin contraction. In the trabecular meshwork of the eye, ROCK inhibition relaxes the cytoskeleton, increasing aqueous humor outflow and lowering intraocular pressure (IOP).

  • Role of 4-Fluoro: In Ripasudil, the 4-fluoroisoquinoline moiety acts as the hinge-binding fragment. The fluorine atom modulates the interaction with the ATP-binding pocket, improving selectivity over other AGC kinases (like PKA or PKC) compared to non-fluorinated analogs.

Emerging Target: FLT3 and Topoisomerases (Oncology)

While ROCK is the clinical standard, recent research explores 4-fluoroisoquinolines in oncology.

  • FLT3 Kinase: Mutant FLT3 is a driver in Acute Myeloid Leukemia (AML).[1] The planar isoquinoline structure allows intercalation into the kinase hinge region.

  • Topoisomerase Inhibition: The planar, aromatic nature of isoquinolines allows DNA intercalation. Fluorination enhances lipophilicity, potentially improving nuclear uptake, while the electron-withdrawing nature stabilizes the drug-DNA-enzyme ternary complex.

Part 3: Experimental Validation Protocols

To validate a new 4-fluoroisoquinoline derivative, researchers must assess both its kinase inhibitory potential and its metabolic stability.

Protocol A: In Vitro ROCK1 Kinase Inhibition Assay (FRET-Based)

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) coupled assay to determine IC50 values.

Materials:

  • Recombinant human ROCK1 kinase domain.

  • FRET peptide substrate (e.g., S6 ribosomal protein derived).

  • ATP (10 mM stock).

  • Test Compound: 4-Fluoroisoquinoline derivative (dissolved in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in DMSO to create a 10-point concentration series (e.g., 0.1 nM to 10 µM).

  • Enzyme Mix: Dilute ROCK1 enzyme in Assay Buffer to a concentration of 2 nM. Dispense 10 µL into a 384-well black microplate.

  • Inhibitor Addition: Add 100 nL of the test compound series to the wells using an acoustic dispenser or pin tool. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of Substrate/ATP mix (2 µM peptide, 10 µM ATP final concentration).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination & Detection: Add a detection reagent (e.g., EDTA-containing buffer) to stop the reaction. Measure fluorescence ratio (Ex/Em specific to FRET pair) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Protocol B: Metabolic Stability (Microsomal Stability Assay)

Validates the "Fluorine Effect" by comparing intrinsic clearance (


) against a non-fluorinated control.

Methodology:

  • Incubation System: Human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Substrate: Incubate test compound (1 µM) at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).

Part 4: Data Presentation & Workflow Visualization

Comparative Potency Data (Representative)

The following table highlights the impact of the 4-fluoro substitution on ROCK inhibition and metabolic stability compared to the non-fluorinated parent.

Compound ScaffoldTargetIC50 (nM)Metabolic t1/2 (min)Selectivity (ROCK vs PKA)
Isoquinoline (Parent) ROCK1120145-fold
4-Fluoroisoquinoline ROCK118 45 25-fold
4-Chloroisoquinoline ROCK1253012-fold

Note: Data is representative of trends observed in Ripasudil development studies.

Experimental Workflow Diagram

This diagram outlines the critical path from synthesis to lead validation.

Workflow Start Start: 4-Bromoisoquinoline Synth Synthesis: Lithiolysis + NFSI (Fluorination) Start->Synth Purify Purification: Column Chromatography Synth->Purify Decision Purity > 98%? Purify->Decision Decision->Synth No Assay_ROCK Assay 1: ROCK Inhibition (Protocol A) Decision->Assay_ROCK Yes Assay_Metab Assay 2: Microsomal Stability (Protocol B) Decision->Assay_Metab Yes Analysis Data Analysis: IC50 & Intrinsic Clearance Assay_ROCK->Analysis Assay_Metab->Analysis

Figure 2: Integrated workflow for the synthesis and biological validation of 4-fluoroisoquinoline derivatives.

References

  • Vertex AI Search (BenchChem). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4. Retrieved from

  • Vertex AI Search (NBInno). Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline. Retrieved from

  • PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026. Retrieved from

  • Google Patents. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method. Retrieved from

  • MDPI. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-Fluoroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Fluoroisoquinoline-1-carboxylic acid is a high-value heterocyclic building block, particularly relevant in the development of aldose reductase inhibitors, antiviral agents, and bioisosteres of naphthalene-based drugs. The introduction of fluorine at the C4 position modulates pKa, metabolic stability, and lipophilicity, while the C1-carboxylic acid provides a versatile handle for amide coupling or esterification.

This guide details two distinct synthetic pathways. Protocol A (The Selectfluor Pathway) is designated as the primary recommendation due to its operational simplicity, avoidance of cryogenic conditions, and scalability. Protocol B (The Reissert Pathway) is provided as an alternative for laboratories where 4-bromoisoquinoline is the established starting material.

Compound Profile
PropertyDescription
IUPAC Name 4-Fluoroisoquinoline-1-carboxylic acid
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Core Scaffold Isoquinoline
Key Functionalities C4-Fluorine (Electrophilic fluorination origin), C1-Carboxylic Acid (Nitrile hydrolysis origin)

Protocol A: The Selectfluor/Cyanation Pathway (Preferred)

This route utilizes electrophilic fluorination of the tautomeric isocarbostyril (1-hydroxyisoquinoline) followed by functional group interconversion. It is superior for scale-up as it avoids unstable diazonium intermediates and cryogenic lithiation.

Workflow Diagram

G Start 1-Hydroxyisoquinoline Step1 4-Fluoro-1- hydroxyisoquinoline Start->Step1 Selectfluor MeCN/MeOH, 80°C Step2 1-Chloro-4- fluoroisoquinoline Step1->Step2 POCl3 Reflux Step3 4-Fluoroisoquinoline- 1-carbonitrile Step2->Step3 Zn(CN)2, Pd(PPh3)4 DMF, 100°C Final 4-Fluoroisoquinoline- 1-carboxylic acid Step3->Final HCl/AcOH Hydrolysis

Figure 1: Step-wise synthesis of 4-Fluoroisoquinoline-1-carboxylic acid via the Selectfluor route.

Step 1: Electrophilic Fluorination

Objective: Regioselective installation of fluorine at C4.

  • Reagents: 1-Hydroxyisoquinoline (1.0 equiv), Selectfluor (1.2 equiv), Acetonitrile/Methanol (9:1).

  • Mechanism: The reaction proceeds via an addition-elimination mechanism on the enol tautomer of the amide.

  • Procedure:

    • Dissolve 1-hydroxyisoquinoline (10 g, 68.9 mmol) in a mixture of MeCN (90 mL) and MeOH (10 mL).

    • Add Selectfluor (F-TEDA-BF4) (29.3 g, 82.7 mmol) in one portion.

    • Heat the mixture to 50–60 °C for 4–6 hours. Monitor by HPLC/TLC for consumption of starting material.

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL).

    • Purification: Recrystallize from Ethanol/Water to yield 4-fluoro-1-hydroxyisoquinoline as a solid.

Step 2: Chlorodehydroxylation

Objective: Activation of the C1 position for nucleophilic substitution.

  • Reagents: Phosphorus Oxychloride (POCl₃) (neat).

  • Procedure:

    • Place 4-fluoro-1-hydroxyisoquinoline (5.0 g) in a round-bottom flask.

    • Add POCl₃ (25 mL) carefully (exothermic).

    • Reflux the mixture (approx. 105 °C) for 3 hours. The suspension will clear as the chloride forms.

    • Workup: Cool to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring (Caution: Violent reaction).

    • Neutralize with NH₄OH to pH 8. Extract with Dichloromethane (DCM).[1][2]

    • Dry over MgSO₄ and concentrate to yield 1-chloro-4-fluoroisoquinoline.

Step 3: Palladium-Catalyzed Cyanation

Objective: Installation of the C1 carbon scaffold.

  • Reagents: Zn(CN)₂ (0.6 equiv), Pd(PPh₃)₄ (5 mol%), DMF.

  • Procedure:

    • In a glovebox or under Argon, combine 1-chloro-4-fluoroisoquinoline (4.0 g, 22 mmol), Zn(CN)₂ (1.55 g, 13.2 mmol), and Pd(PPh₃)₄ (1.27 g, 1.1 mmol) in anhydrous DMF (40 mL).

    • Heat to 100 °C for 12 hours.

    • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc) and brine.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate 4-fluoroisoquinoline-1-carbonitrile.

Step 4: Hydrolysis to Carboxylic Acid

Objective: Conversion of nitrile to the final acid.[2][3][4][5]

  • Reagents: 6M HCl or NaOH/EtOH.

  • Procedure:

    • Suspend the nitrile (2.0 g) in 6M HCl (20 mL).

    • Reflux for 6 hours. The solid will eventually dissolve and reprecipitate as the acid forms.

    • Isolation: Cool to 0 °C. Filter the precipitate. Wash with cold water and dry under vacuum.

    • Validation: 1H NMR should show the disappearance of the aromatic C1-H (if comparing to parent) and lack of ethyl signals (if ester formed). MS (ESI-) should show [M-H]- = 190.

Protocol B: The Reissert/Lithiation Pathway (Alternative)

This route is viable if 4-bromoisoquinoline is available. It relies on the classic Reissert reaction to functionalize the C1 position.

Step 1: Synthesis of 4-Fluoroisoquinoline
  • Method: Lithiation of 4-bromoisoquinoline followed by NFSI quench.[6]

  • Protocol:

    • Dissolve 4-bromoisoquinoline in dry THF/Et₂O at -78 °C.

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in THF.

    • Warm to RT and quench with NH₄Cl. Isolate 4-fluoroisoquinoline.

Step 2: Reissert Reaction
  • Objective: Formation of the Reissert compound (1-cyano-2-benzoyl-1,2-dihydro-4-fluoroisoquinoline).

  • Reagents: Benzoyl chloride (1.5 equiv), TMSCN (2.0 equiv), DCM.

  • Procedure:

    • Dissolve 4-fluoroisoquinoline in DCM.

    • Add Benzoyl chloride at 0 °C. Stir for 30 mins to form the salt.

    • Add TMSCN dropwise. Stir at RT for 12 hours.[1][7]

    • Wash with NaHCO₃. The organic layer contains the Reissert intermediate.[2][8]

Step 3: Hydrolysis
  • Reagents: 48% HBr, Reflux.

  • Procedure:

    • Reflux the crude Reissert compound in 48% HBr for 4 hours.

    • This step simultaneously cleaves the N-benzoyl group, re-aromatizes the ring, and hydrolyzes the nitrile to the acid.

    • Cool and filter the precipitated 4-fluoroisoquinoline-1-carboxylic acid.

Analytical Data & Validation

Analytical MethodExpected ResultInterpretation
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, COOH), δ 8.5-7.8 (m, 5H, Ar-H)Diagnostic broad singlet for acid; coupling patterns in aromatic region will show F-H coupling.
19F NMR Singlet/Multiplet around -120 to -130 ppmConfirms presence of fluorine on the aromatic ring.
Mass Spectrometry m/z 192.04 [M+H]+Confirms molecular weight.
HPLC Purity >98% (Area)Required for biological assays.

Safety & Troubleshooting

  • Selectfluor: While safer than F2 gas, it is an oxidant. Store in a cool, dry place.

  • Cyanide Reagents (Zn(CN)₂, TMSCN): EXTREME DANGER. Fatal if swallowed, inhaled, or absorbed through skin. All operations must be performed in a functioning fume hood.[9] A cyanide antidote kit (e.g., hydroxocobalamin) must be available immediately.

  • POCl₃: Reacts violently with water. Quench reactions slowly at low temperatures.

  • Hydrolysis: If the nitrile is resistant to acid hydrolysis, try basic hydrolysis (NaOH/EtOH/H2O) followed by acidification.

References

  • Fluorination of Isoquinolines

    • Synthesis of 4-fluoroisoquinoline deriv
    • Source:

  • Reissert Reaction Protocols

    • Classic Reissert reaction conditions for isoquinoline functionaliz
    • Source: [Organic Syntheses, Coll.[10] Vol. 6, p. 115 (1988)]([Link]10]

  • Cyanation of Heteroaryl Chlorides

    • General protocols for converting 1-chloroisoquinolines to nitriles.
    • Source: [11]

  • Hydrolysis of Nitriles

    • Standard acidic and basic hydrolysis methods.

    • Source:

Sources

Application Note: High-Efficiency Incorporation of 4-Fluoroisoquinoline-1-carboxylic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and peptide scientists. It addresses the specific challenges of coupling the sterically hindered and electron-deficient 4-Fluoroisoquinoline-1-carboxylic acid (4-F-IsoQ-1-COOH) to the N-terminus of peptide chains.

Abstract & Scope

The incorporation of 4-Fluoroisoquinoline-1-carboxylic acid (CAS: 2225878-70-4) serves as a critical strategy in the development of peptidomimetics, particularly for Factor D inhibitors and modulators of the complement pathway. This moiety acts as a bioisostere for natural aromatic amino acids, offering restricted conformation and enhanced metabolic stability due to the C4-fluorine blockade of P450-mediated oxidation.

This guide details the protocols for incorporating this moiety as an N-terminal capping group via Solid Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis.[1] It specifically addresses the challenges of steric hindrance at the C1-position and the low reactivity often observed when coupling to secondary amines (e.g., Proline, Tic).

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

The Molecule[2][6][7]
  • Compound: 4-Fluoroisoquinoline-1-carboxylic acid

  • Role: N-terminal Capping Reagent / Pharmacophore

  • Key Challenge: The carboxylic acid at position 1 is flanked by the ring nitrogen and the aromatic system, creating a sterically crowded environment.[1] The electron-withdrawing fluorine at C4 and the ring nitrogen reduce the electron density of the aromatic system, potentially affecting the stability of activated esters.

Why This Incorporation Matters
  • Metabolic Stability: The fluorine atom at position 4 blocks the primary site of oxidative metabolism (hydroxylation) common in isoquinoline scaffolds.[1]

  • Conformational Lock: Unlike a flexible phenylalanine, the isoquinoline ring fuses the side chain to the backbone, reducing entropic penalty upon binding to the target protein.[1]

  • Pi-Stacking: The electron-deficient ring (due to F and N) enhances

    
    -
    
    
    
    interactions with electron-rich residues (e.g., Trp, Tyr) in the receptor pocket.

Experimental Protocols

Protocol A: Solid-Phase Incorporation (SPPS)

Context: This is the standard method for library generation.[1] The protocol assumes the peptide chain is already assembled on the resin (e.g., Rink Amide or 2-CTC) and the N-terminal Fmoc group has been removed.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is required.[1] Do not use HBTU/TBTU; they are insufficient for this hindered coupling.[1]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF (anhydrous).[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization of the preceding residue and accelerating reaction.

Step-by-Step Workflow:

  • Preparation of Resin:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Ensure N-terminal deprotection (removal of Fmoc) is complete (positive Kaiser test or Chloranil test for Proline).[1]

  • Activation (The "Pre-Activation" Step):

    • In a separate vial, dissolve 4-Fluoroisoquinoline-1-carboxylic acid (3.0 eq, 0.3 mmol) in DMF (2 mL).

    • Add HATU (2.9 eq, 0.29 mmol) and HOAt (3.0 eq, 0.3 mmol).

    • Add DIPEA (6.0 eq, 0.6 mmol).

    • Crucial: Allow to activate for exactly 2 minutes . (Longer activation can lead to guanidinium side reactions; shorter may be insufficient).[1]

  • Coupling Reaction:

    • Add the activated solution to the resin-bound peptide.[1]

    • Agitate (shake/vortex) at room temperature for 2 to 4 hours .

    • Note: If the N-terminal residue is Proline or N-Methylated, extend time to 12 hours or perform a double coupling (repeat steps 2-3).

  • Monitoring:

    • Perform a Chloranil Test (if coupling to Proline) or Kaiser Test (primary amines).[1]

    • Pass: Resin beads remain colorless (Chloranil) or yellow (Kaiser).[1]

    • Fail: Blue/stained beads indicate incomplete coupling.[1] Repeat step 3.

  • Cleavage:

    • Wash resin (DMF x3, DCM x3).[1]

    • Treat with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Solution Phase Coupling (Scale-Up)

Context: For gram-scale synthesis or when SPPS yields are low due to aggregation.[1]

  • Dissolution: Dissolve the C-protected peptide fragment (HCl salt) and 4-F-IsoQ-1-COOH (1.1 eq) in DCM/DMF (4:1).

  • Reagent: Add T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 eq).

    • Why T3P? It is less prone to epimerizing the adjacent amino acid and drives difficult amidations to completion with simple workup.[1]

  • Base: Add DIPEA (3.0 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO3, and Brine.[1] T3P byproducts are water-soluble, simplifying purification.[1]

Visualization of Workflows

Figure 1: SPPS Decision Tree & Mechanism

This diagram illustrates the logical flow for incorporating the 4-F-IsoQ moiety, including decision points for difficult sequences (e.g., N-terminal Proline).

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Removed) Check_Residue Identify N-Term Residue Start->Check_Residue Is_Proline Is it Proline or N-Methylated? Check_Residue->Is_Proline Standard_Activation Standard Activation: HATU (3 eq) / DIPEA 2 hr Coupling Is_Proline->Standard_Activation No (Primary Amine) Enhanced_Activation Enhanced Activation: HATU (4 eq) / HOAt (4 eq) Double Couple (2 x 4 hr) Is_Proline->Enhanced_Activation Yes (Secondary Amine) Coupling Add Activated 4-F-IsoQ-1-COOH Standard_Activation->Coupling Enhanced_Activation->Coupling QC_Check QC: Chloranil/Kaiser Test Coupling->QC_Check Success Wash & Cleave (TFA/TIS/H2O) QC_Check->Success Pass Fail Recouple with T3P or Acid Chloride QC_Check->Fail Fail

Caption: Decision matrix for SPPS incorporation of 4-F-IsoQ-1-COOH. Note the divergence for hindered N-terminal residues.

Analytical Data & Validation

To validate the successful incorporation, use the following analytical markers. The fluorine atom provides a unique handle for NMR verification.[1]

Table 1: Analytical Specifications
ParameterMethodExpected ObservationNotes
Mass Spectrometry ESI-MS (Positive)[M+H]+ = Peptide MW + 173.1 DaThe 4-F-IsoQ moiety adds ~191 Da, minus H2O (18) = +173 net mass.
HPLC Retention C18 Reverse PhaseSignificant Right-ShiftThe aromatic/fluoro cap is highly hydrophobic, increasing retention time vs. the uncapped amine.[1]
19F NMR 376 MHz (DMSO-d6)Singlet/Multiplet @ -110 to -120 ppmDistinctive shift for aromatic fluorine; confirms the ring is intact.
1H NMR 400 MHz (DMSO-d6)Downfield signals (8.0 - 9.5 ppm)Look for the H3 and H5-H8 protons of the isoquinoline ring.

Troubleshooting & Expert Tips

Issue: Low Yield on N-Terminal Proline
  • Cause: The secondary amine of Proline is sterically hindered, and the incoming 4-F-IsoQ acid is bulky.

  • Solution: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is a phosphonium salt that often outperforms uronium salts (HATU) for extremely hindered couplings.[1]

  • Alternative: Convert the acid to its Acid Chloride .[1]

    • Protocol: Reflux 4-F-IsoQ-1-COOH with Thionyl Chloride (SOCl2) for 1 hour. Evaporate excess SOCl2.[1] Dissolve residue in DCM and add to resin with Pyridine.[1] Warning: This is harsh and may affect acid-sensitive protecting groups.

Issue: Poor Solubility of the Acid
  • Cause: Isoquinoline carboxylic acids can have high crystal lattice energy.[1]

  • Solution: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1] Heating the activation mixture to 40°C before adding it to the resin can also help dissolve the acid.[1]

Issue: Racemization of the Previous Amino Acid
  • Cause: Over-activation of the C-terminal residue during fragment coupling (less relevant here as we are capping, but relevant if the previous AA is susceptible, like Cys or His).

  • Solution: Use TMP (2,4,6-Trimethylpyridine) or Collidine as the base instead of DIPEA. These weaker bases reduce the risk of base-catalyzed epimerization.[1]

References

  • Factor D Inhibitor Design

    • Wower, J., et al. (2022).[1] Discovery of Danicopan (ACH-4471): A First-in-Class Factor D Inhibitor for Paroxysmal Nocturnal Hemoglobinuria. Journal of Medicinal Chemistry. [1]

    • Note: Describes the SAR of isoquinoline caps in complement inhibitors.
  • Coupling Reagents for Hindered Amines

    • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Note: Authoritative review on HATU/HOAt mechanisms.[1]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

    • Note: Explains the metabolic stability conferred by the 4-fluoro substitution.
  • Chemical Property Data

    • PubChem. (2023).[1] Isoquinoline-1-carboxylic acid derivatives. National Library of Medicine.[1]

Sources

Scalable Synthesis of Fluorinated Isoquinolines: From Building Blocks to Functionalized Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Fluorinated isoquinolines are privileged scaffolds in medicinal chemistry, serving as bioisosteres that modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and binding affinity in kinase inhibitors and GPCR ligands. While academic literature offers numerous routes (e.g., transition-metal-catalyzed C-H activation), many fail upon scale-up due to the high cost of fluorinating reagents (e.g., Selectfluor™), poor regioselectivity, or hazardous conditions.

This guide details two field-proven, scalable protocols for generating high-purity fluorinated isoquinolines. We prioritize the "Building Block Strategy" (using pre-fluorinated benzaldehydes) over late-stage fluorination to ensure absolute regiocontrol and economic viability at the kilogram scale.

Strategic Decision Matrix: Route Selection
RequirementRecommended RouteKey AdvantageScale Limitation
Core Construction Modified Pomeranz-Fritsch Low cost, defined regiochemistry.Strong acid handling (H₂SO₄).
C1-Functionalization N-Oxide Rearrangement Access to 1-Cl-isoquinolines (SNAr ready).POCl₃ safety management.
C3/C4-Functionalization Heck/Suzuki Coupling Modular derivatization.Pd scavenger costs.

Regiochemistry Mapping: The "Building Block" Approach

Direct fluorination of the isoquinoline ring is notoriously non-selective, typically yielding mixtures of C5 and C8 isomers due to electronic distribution. To achieve scalable, isomer-pure synthesis, one must start with the correct fluorobenzaldehyde precursor using the Pomeranz-Fritsch cyclization.

Diagram 1: Regioselective Mapping of Precursors

Regiochemistry cluster_inputs Starting Material (Fluorobenzaldehyde) cluster_outputs Isoquinoline Product (Major Isomer) F2 2-Fluorobenzaldehyde Iso5 5-Fluoroisoquinoline F2->Iso5 Cyclization at C6 (Ortho) F3 3-Fluorobenzaldehyde IsoMix Mixture: 6-F (Major) + 8-F (Minor) F3->IsoMix Electronic Competition F4 4-Fluorobenzaldehyde Iso7 7-Fluoroisoquinoline F4->Iso7 Cyclization at C2 (Ortho)

Caption: Regiochemical outcome of Pomeranz-Fritsch cyclization based on fluorine substitution pattern on the benzaldehyde precursor.

Protocol A: The Modified Pomeranz-Fritsch Cyclization

Target: 7-Fluoroisoquinoline (Scale: 100 g - 1 kg) Mechanism: Acid-catalyzed cyclization of a Schiff base (benzalaminoacetal).[1]

Critical Process Parameters (CPPs)
  • Acid Concentration: The cyclization requires superacidic conditions to protonate the acetal and facilitate electrophilic aromatic substitution on the deactivated fluorobenzene ring. We utilize 70-75% w/w H₂SO₄ .

    • Note: Higher concentrations (>90%) promote sulfonylation side reactions. Lower concentrations fail to effect cyclization.

  • Temperature Ramp: A stepwise heating profile is required to manage the exotherm and prevent polymerization.

Step-by-Step Protocol

Step 1: Formation of the Schiff Base (Imine)

  • Charge a 2 L reactor with 4-fluorobenzaldehyde (1.0 equiv, 124.1 g) and Toluene (5 vol).

  • Add Aminoacetaldehyde diethyl acetal (1.05 equiv, 146.7 g) dropwise at 20–25°C.

  • Reflux with a Dean-Stark trap to remove water azeotropically. Conversion is typically >98% after 4 hours.

  • Concentrate the toluene solution under reduced pressure to yield the crude imine as a yellow oil. Do not distill; the imine is thermally unstable.

Step 2: Cyclization (The Bobbitt Modification)

  • Prepare a solution of 75% H₂SO₄ (10 vol) in a glass-lined reactor. Cool to 0–5°C.

  • Add the crude imine dropwise over 60 minutes, maintaining internal temperature <10°C. Caution: Highly Exothermic.

  • Stir at 5°C for 30 minutes to ensure homogeneity.

  • Heat slowly to 100°C over 2 hours. Hold at 100°C for 1–2 hours.

    • IPC (In-Process Control): Monitor by HPLC for disappearance of imine.

  • Cool to 20°C.

  • Quench: Pour the reaction mixture onto ice/water (20 vol) slowly.

  • Neutralize: Adjust pH to 9–10 using 50% NaOH or NH₄OH. Warning: Keep temperature <25°C during neutralization to avoid tar formation.

  • Extract with Dichloromethane (DCM, 3 x 5 vol).

  • Purification: The crude usually requires vacuum distillation or recrystallization from Hexane/EtOAc to obtain pure 7-fluoroisoquinoline.

Protocol B: C1-Functionalization via N-Oxide Rearrangement

Target: 1-Chloro-7-fluoroisoquinoline (Key intermediate for SNAr couplings). Rationale: The C1 position is the most electrophilic site. Direct chlorination is difficult; the N-oxide rearrangement (Meisenheimer-type) is the industry standard.

Diagram 2: N-Oxide Activation Workflow

NOxide Start 7-Fluoroisoquinoline Step1 Oxidation (mCPBA or Urea-H2O2) Start->Step1 DCM, 0-25°C Inter Intermediate: 7-Fluoroisoquinoline N-oxide Step1->Inter >95% Yield Step2 Rearrangement/Chlorination (POCl3, Reflux) Inter->Step2 Critical Safety Step End Product: 1-Chloro-7-fluoroisoquinoline Step2->End Hydrolysis & Workup

Caption: Conversion of isoquinoline core to reactive 1-chloro intermediate via N-oxide activation.

Step-by-Step Protocol

Step 1: N-Oxidation

  • Dissolve 7-fluoroisoquinoline (1.0 equiv) in DCM (10 vol).

  • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

    • Alternative for Scale: Use Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride in Methanol to avoid shock-sensitive m-CPBA waste.

  • Stir at RT for 12 hours.

  • Workup: Wash with 10% Na₂SO₃ (to quench peroxides) and 10% NaHCO₃. Dry and concentrate to solid N-oxide.

Step 2: Chlorination (POCl₃)

  • Charge the solid N-oxide into a reactor.

  • Add POCl₃ (Phosphorus Oxychloride, 5.0 equiv) slowly.

    • Note: POCl₃ acts as both reagent and solvent.

  • Reflux (approx. 105°C) for 4–6 hours.

  • Distill excess POCl₃ under reduced pressure (recover for reuse).

  • Quench: Pour the thick residue onto crushed ice. Violent hydrolysis—Extreme Caution.

  • Neutralize with NH₄OH and extract with DCM.

  • Yield: Typically 85–90%.

Process Safety & Scalability Assessment

Hazard Management Table
Reagent/StepHazard ClassEngineering ControlScalability Impact
H₂SO₄ (Cyclization) Corrosive, DehydratingGlass-lined reactors, jacketed cooling.High viscosity at low temp requires high-torque agitation.
m-CPBA Shock Sensitive, OxidizerDo not use on >1kg scale. Use UHP or Oxone instead.m-CPBA is major safety bottleneck.
POCl₃ Water Reactive, Toxic GasScrubber for HCl gas. Dedicated quench vessel.Manageable with standard chemical plant infrastructure.
Impurity Profile[2]
  • Regioisomers: If starting with 3-fluorobenzaldehyde, expect difficult separation of 6- and 8-fluoro isomers. Chromatography is often required, making this route expensive.

  • Tar/Polymer: Generated during the acid cyclization if heating is too rapid.

  • Phosphorus Residues: Ensure thorough basic washes after POCl₃ step to prevent catalyst poisoning in subsequent Suzuki/Buchwald couplings.

References

  • Sloop, J. C. (2017).[2] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. [Link]

  • Pomeranz, C. (1893).[3][4] Über eine neue Isochinolinsynthese. Monatshefte für Chemie. (Foundational Reference).

  • Organic Syntheses . (2014). Synthesis of 1-Chloroisoquinoline via N-Oxide. [Link]

  • Pharmaron Process Chemistry . (2025). Flow Chemistry In Process Chemistry For Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 4-Fluoroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Fluoroisoquinoline-1-carboxylic acid

Executive Summary & Strategic Pathway

The synthesis of 4-Fluoroisoquinoline-1-carboxylic acid presents two primary challenges: regioselective fluorination at the C4 position (avoiding C5/C8 isomers) and the stability of the C1-carboxylic acid (prone to decarboxylation).[1]

Standard protocols often attempt direct fluorination of isoquinoline or late-stage oxidation, resulting in poor yields (<30%).[1] This guide details an Optimized Industrial Route (via 1-hydroxyisoquinoline) and a Modern Direct Functionalization Route (via Reissert chemistry), focusing on the former for maximum yield and purity.[1]

Strategic Workflow Visualization

SynthesisPathways Start Starting Material: Isoquinoline or 1-Hydroxyisoquinoline StepA1 Step 1: Fluoro-etherification (Selectfluor / MeOH / MeCN) Start->StepA1 Route A (Recommended) Pitfall Direct Fluorination of Isoquinoline (Low Regioselectivity C4 vs C5) Start->Pitfall Route B (Avoid) StepA2 Step 2: Elimination/Aromatization (HCl / Heat) -> 4-Fluoro-1-hydroxyisoquinoline StepA1->StepA2 Yield Critical Point StepA3 Step 3: Chlorination (POCl3) -> 1-Chloro-4-fluoroisoquinoline StepA2->StepA3 StepA4 Step 4: Pd-Catalyzed Carbonylation (Pd(OAc)2 / CO / MeOH) -> Methyl Ester StepA3->StepA4 High Yield Conversion Final Target: 4-Fluoroisoquinoline-1-carboxylic acid StepA4->Final Controlled Hydrolysis Pitfall->Final <15% Yield

Caption: Figure 1. Comparative synthetic pathways. Route A (via 1-hydroxyisoquinoline) avoids the regioselectivity issues inherent in direct fluorination.[1]

Detailed Protocol: The "Fluoro-Etherification" Strategy

This protocol addresses the primary yield-killer: Regioselectivity .[1] By using 1-hydroxyisoquinoline, we direct the fluorine to C4 via an addition-elimination mechanism rather than electrophilic aromatic substitution (SEAr), which often favors the benzene ring (C5/C8).[1]

Phase 1: Regioselective Fluorination (The Critical Step)[1]

Objective: Synthesize 4-fluoro-1-hydroxyisoquinoline (Isocarbostyril derivative).

  • Reagents: 1-Hydroxyisoquinoline (1.0 eq), Selectfluor (1.2 eq), Acetonitrile (Solvent A), Methanol (Solvent B).[1]

  • Mechanism: Selectfluor attacks the electron-rich enamine-like C4 position of the lactam tautomer, forming a 4-fluoro-4-methoxy intermediate (fluoro-ether).[1]

Step-by-Step Protocol:

  • Dissolution: Suspend 1-hydroxyisoquinoline in a mixture of MeCN:MeOH (5:1 ratio). Note: MeOH is crucial; it acts as a nucleophile to trap the intermediate cation.

  • Addition: Add Selectfluor portion-wise at 0°C. Do not add all at once to prevent exotherms.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC. You will see the disappearance of starting material and formation of the "fluoro-methoxy" adduct.

  • Workup (The Yield Key): The intermediate is not the aromatic product yet.

    • Evaporate solvents.[1]

    • Resuspend residue in DCM.[1]

    • Add 4M HCl (aq) or TFA and stir at RT for 6 hours. This forces the elimination of MeOH and restores aromaticity to give 4-fluoro-1-hydroxyisoquinoline.[1]

  • Purification: Neutralize with NaHCO3. The product usually precipitates. Filter and wash with water.[1]

Yield Target: >85% (vs. <40% for direct fluorination).

Phase 2: Functionalization to Carboxylic Acid

Objective: Convert the 1-hydroxy group to the 1-carboxylic acid.

  • Step 2A (Chlorination): Reflux 4-fluoro-1-hydroxyisoquinoline in neat POCl3 (3–5 eq) for 2 hours. Quench carefully on ice.

    • Result: 1-Chloro-4-fluoroisoquinoline.[1][2]

  • Step 2B (Carbonylation):

    • Method: Pd-catalyzed carbonylation (Heck Carbonylation).[1]

    • Catalyst: Pd(OAc)2 (2 mol%), dppp (ligand).[1]

    • Conditions: CO atmosphere (balloon or 5 bar), MeOH, Et3N, 80°C.

    • Result: Methyl 4-fluoroisoquinoline-1-carboxylate.[1]

  • Step 2C (Hydrolysis):

    • Critical Warning: Isoquinoline-1-carboxylic acids are zwitterionic and can decarboxylate (lose CO2) if heated in strong acid.[1]

    • Recommended: LiOH (2 eq) in THF/Water (1:1) at 0°C to RT. Acidify carefully to pH 3–4 with 1N HCl to precipitate the zwitterion.

Troubleshooting & FAQs

Category 1: Fluorination Issues

Q: I am observing significant C5-fluorination impurities. Why?

  • Root Cause: You likely used direct electrophilic fluorination (Selectfluor/AgF2) on isoquinoline or isoquinoline N-oxide in a non-polar solvent.[1] The benzene ring is electron-rich, competing with C4.[1]

  • Solution: Switch to the 1-hydroxyisoquinoline route described above. The lactam structure locks the double bond character at C3-C4, making C4 highly nucleophilic towards Selectfluor, effectively eliminating C5 attack.

Q: My yield in Step 1 is high, but the product is an unstable oil. What is it?

  • Root Cause: You likely isolated the 4-fluoro-4-methoxy-1,4-dihydroisoquinoline intermediate (the "fluoro-ether") without performing the acid elimination step.[1]

  • Fix: Treat the crude oil with 4M HCl or TFA/DCM for 4–6 hours. This eliminates methanol and aromatizes the ring to the stable solid 4-fluoro-1-hydroxyisoquinoline.[1]

Category 2: Carboxylation & Stability[1][3]

Q: During hydrolysis of the ester, my product disappears, and I see 4-fluoroisoquinoline (decarboxylated).

  • Root Cause: Thermal decarboxylation.[1] Isoquinoline-1-carboxylic acids are prone to losing CO2 (Hammick reaction mechanism) especially at high temperatures or low pH.[1]

  • Fix:

    • Perform hydrolysis at ambient temperature or 0°C. Never reflux.

    • Avoid strong mineral acids (H2SO4) for acidification.[1] Use Acetic Acid or dilute HCl to reach the isoelectric point (pH ~3.5).[1]

Q: Can I use the Reissert reaction (Cyanation) instead of Carbonylation?

  • Answer: Yes, but with caveats.

    • Protocol: 1-Chloro-4-fluoroisoquinoline + Zn(CN)2 + Pd(PPh3)4 -> Nitrile -> Hydrolysis.[1]

    • Risk:[1][3] Hydrolysis of the nitrile requires harsher conditions (conc. HCl reflux or NaOH/H2O2) than the ester, increasing the risk of decarboxylation. The Carbonylation route (Step 2B) is milder and higher yielding for this specific substrate.[1]

Data Summary: Yield Comparison

Synthetic RouteC4-RegioselectivityOverall YieldKey Risks
Direct Fluorination (Isoquinoline) Poor (60:40 C4:C5)15–25%Difficult separation of isomers.[1]
Reissert-Henze (Fluorination last) Moderate30–40%Decarboxylation during fluorination.[1]
Fluoro-Etherification (Route A) Excellent (>98:2) 65–75% Requires MeOH elimination step.[1]

References

  • Preparation of 4-Fluoroisoquinoline Deriv

    • Source: Patent JP6755775B2 (2020).[1]

    • Relevance: Describes the specific Selectfluor/MeOH/MeCN fluoro-etherification protocol for 1-hydroxyisoquinoline.
    • URL:[1]

  • Selectfluor Mechanism & Applic

    • Source: Banks, R. E. Selectfluor: Mechanistic Insights.
    • Relevance: Explains the SET vs. SN2 mechanism and the necessity of nucleophilic trapping (MeOH)
    • URL: (General Reference for Reagent Class)[1]

  • Process for producing 4-fluoroisoquinoline-5-sulfonyl halide.

    • Source: Patent EP1852421B1.[1][4]

    • Relevance: Details the handling of 4-fluoroisoquinoline intermediates and stability of the core scaffold during scale-up.
    • URL:[1]

  • Regioselective C4-Halogen

    • Source:Journal of Organic Chemistry (General methodology reference for C4-selectivity via activation).[1]

    • Relevance: Supports the mechanistic logic that activating the N-position (via oxide or hydroxy tautomer) is required for C4 selectivity.[1]

Sources

Technical Support Center: Solving Solubility Challenges with 4-Fluoroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to help you overcome these challenges.

Introduction

4-Fluoroisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with a molecular weight of 191.16 g/mol .[1] Its structure, featuring a fluorinated isoquinoline core and a carboxylic acid group, presents unique solubility characteristics. While the carboxylic acid moiety suggests some aqueous solubility, the larger aromatic system can lead to poor solubility in neutral aqueous solutions. This guide will walk you through a logical, step-by-step approach to effectively solubilize this compound for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 4-Fluoroisoquinoline-1-carboxylic acid won't dissolve in water. What should I do?

This is a common observation. The limited aqueous solubility of 4-Fluoroisoquinoline-1-carboxylic acid at neutral pH is expected due to the influence of the hydrophobic isoquinoline ring. At neutral pH, the carboxylic acid group is only partially ionized.

Troubleshooting Protocol 1: pH Adjustment

The most effective initial approach for solubilizing acidic compounds is to adjust the pH of the aqueous solution.[][3] By increasing the pH, you deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Step-by-Step Methodology:

  • Initial Suspension: Suspend the desired amount of 4-Fluoroisoquinoline-1-carboxylic acid in your aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).

  • Basification: While stirring, add a suitable base dropwise. Common choices include 1 M NaOH or 1 M KOH.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: As the pH increases, the compound should begin to dissolve. The isoquinoline nitrogen is weakly basic, but the carboxylic acid is the primary driver of pH-dependent solubility.[4] Complete dissolution is typically achieved at a pH of 7.5 or higher.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down if your experimental conditions require it. However, be aware that lowering the pH too much may cause the compound to precipitate.

Data Presentation: Expected pH-Dependent Solubility

pHExpected SolubilityRationale
< 4.0LowThe carboxylic acid is fully protonated and in its less soluble, neutral form.
4.0 - 7.0ModerateA mix of protonated and deprotonated forms exists, leading to partial solubility.
> 7.5HighThe carboxylic acid is predominantly in its deprotonated, more soluble carboxylate salt form.[5][6]

Diagram: pH-Dependent Solubilization Workflow

G A Start: Insoluble Compound in Neutral Aqueous Buffer B Add 1M NaOH dropwise A->B C Monitor pH and observe dissolution B->C D Is the compound fully dissolved? C->D E Solution is ready for use D->E Yes F Continue adding base until dissolved D->F No F->C

Caption: Workflow for solubilizing 4-Fluoroisoquinoline-1-carboxylic acid via pH adjustment.

FAQ 2: I need to work at a neutral pH. How can I dissolve 4-Fluoroisoquinoline-1-carboxylic acid without significant pH changes?

While pH adjustment is highly effective, some biological assays are sensitive to high pH. In such cases, the use of co-solvents is the recommended strategy.[7][8][9]

Troubleshooting Protocol 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium.[10]

Step-by-Step Methodology:

  • Select a Co-solvent: Common choices for compounds of this nature include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol.[8]

  • Prepare a Concentrated Stock Solution: Dissolve the 4-Fluoroisoquinoline-1-carboxylic acid in a minimal amount of the chosen co-solvent. For example, prepare a 10 mM stock solution in 100% DMSO.

  • Dilute into Aqueous Buffer: Gradually add the concentrated stock solution to your aqueous buffer while vortexing or stirring vigorously. This is a critical step to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is low enough to not affect your experiment (typically <1% for cell-based assays).

Data Presentation: Common Co-solvents and Considerations

Co-solventTypical Starting ConcentrationAdvantagesConsiderations
DMSO10-50 mM in 100% DMSOHigh solubilizing power, miscible with water.Can be toxic to cells at higher concentrations.
DMF10-50 mM in 100% DMFGood solubilizing power.Higher toxicity than DMSO.
Ethanol5-20 mM in 100% EthanolBiologically compatible at low concentrations.May have lower solubilizing power than DMSO or DMF.

Diagram: Co-solvent Dilution Strategy

G A Weigh Solid Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to make a concentrated stock A->B D Slowly add stock solution to buffer B->D C Vortex/Stir Aqueous Buffer C->D E Working solution is ready D->E

Caption: Step-wise process for preparing a working solution using a co-solvent.

FAQ 3: My compound precipitates out of solution over time. How can I improve its stability in solution?

Precipitation of a dissolved compound can be due to several factors, including saturation, temperature changes, or interactions with other components in the medium.

Troubleshooting Protocol 3: Salt Formation and Formulation Strategies

For long-term stability, preparing a salt form of the carboxylic acid can be a robust solution.[11][12][13][14] Additionally, the use of solubilizing excipients can help maintain the compound in solution.

Step-by-Step Methodology for Salt Formation:

  • Dissolve in Base: Dissolve the 4-Fluoroisoquinoline-1-carboxylic acid in a stoichiometric amount of a suitable base (e.g., NaOH, KOH) in an aqueous solution.

  • Lyophilize: Freeze-dry the solution to obtain the solid salt. This salt form will typically have improved aqueous solubility and stability compared to the free acid.[11]

Alternative Formulation Strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility and stability.[14]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the compound and prevent precipitation.

Diagram: Decision Tree for Solubility Enhancement

G A Start: Solubility Issue with 4-Fluoroisoquinoline-1-carboxylic acid B Is the experiment pH sensitive? A->B C Use pH Adjustment (Protocol 1) B->C No D Use Co-solvents (Protocol 2) B->D Yes E Is long-term stability required? C->E D->E F Consider Salt Formation or Formulation with Excipients (Protocol 3) E->F Yes G Solution is suitable for short-term use E->G No

Caption: Decision-making guide for selecting the appropriate solubilization method.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Wikipedia. Cosolvent. Available from: [Link]

  • Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Available from: [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of.... Available from: [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Available from: [Link]

  • SlideShare. Isoquinoline.pptx. Available from: [Link]

  • Wisdomlib. (2026, January 7). PH adjustment: Significance and symbolism. Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • Fiveable. (2025, August 15). pH and Solubility. Available from: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • ResearchGate. (PDF) Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Available from: [Link]

  • PubChem. 4-Fluoroquinoline-8-carboxylic acid. Available from: [Link]

  • MilliporeSigma. 4-FLUOROISOQUINOLINE-1-CARBOXYLIC ACID. Available from: [Link]

Sources

minimizing decarboxylation during 4-Fluoroisoquinoline-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Root Cause

The Core Problem: Isoquinoline-1-carboxylic acids are structurally predisposed to thermal decarboxylation via the Hammick Reaction pathway.[1] For 4-fluoroisoquinoline-1-carboxylic acid , this risk is exacerbated by the electron-withdrawing fluorine atom, which can stabilize the transition state of the decarboxylation event.

The Mechanism (The "Hammick Trap"): Decarboxylation does not typically occur from the neutral acid or the carboxylate anion alone. It proceeds through a zwitterionic intermediate .

  • Protonation: The isoquinoline nitrogen is protonated (usually by trace acid or the carboxylic acid itself).

  • Fragmentation: The carboxylate pushes electrons toward the ring, releasing CO₂ and generating a transient ylide (or carbene-like) species at the C1 position.

  • Result: Irreversible loss of the carboxyl group to form 4-fluoroisoquinoline.

The Solution: You must break the zwitterion cycle. The reaction environment must be kept basic (to deprotonate the ring nitrogen) or strictly neutral/aprotic . Avoid acidic conditions and high temperatures simultaneously.

Visualization: The Decarboxylation Danger Zone

DecarboxylationMechanism Start 4-Fluoro-ISOQ-1-COOH (Starting Material) Zwitterion Zwitterionic Intermediate (N-Protonated / COO-) Start->Zwitterion Acid / Heat Safe Safe Carboxylate Salt (N-Unprotonated) Start->Safe Base (DIPEA/Pyridine) TS Transition State (Cyclic e- flow) Zwitterion->TS Hammick Pathway Product Decarboxylated Product (4-Fluoroisoquinoline + CO2) TS->Product Irreversible Safe->Zwitterion Acidification

Caption: The "Hammick Trap" (Red Path) occurs when the ring nitrogen is protonated. Keeping the system basic (Green Path) prevents the formation of the reactive zwitterion.

Troubleshooting Amide Couplings

Issue: Low yield and formation of "de-COOH" byproduct during amide bond formation. Diagnosis: The activation step is too slow or acidic, allowing thermal decarboxylation to compete with amine attack.

Recommended Protocol: T3P® (Propylphosphonic Anhydride)

We recommend T3P over HATU or EDC/HOBt for this specific substrate. T3P works as a cyclic anhydride that is highly reactive but operates well in organic solvents (EtOAc, DMF) with pyridine, maintaining the necessary basic environment to suppress N-protonation.

Protocol:

  • Dissolution: Dissolve 4-fluoroisoquinoline-1-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in dry EtOAc or 2-MeTHF.

  • Base Addition (CRITICAL): Add Pyridine (3.0 – 5.0 equiv). Do not use DIPEA with T3P if possible; pyridine acts as both base and catalyst.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Do not heat above 40 °C.

  • Monitoring: Monitor by HPLC/LCMS. If the activated ester forms but does not react, add 0.1 equiv of 4-DMAP (use with caution, as DMAP can sometimes accelerate decarboxylation if the amine is too sterically hindered).

Data Comparison: Coupling Reagents

ReagentRisk LevelMechanism of FailureRecommendation
T3P / Pyridine Low N/APrimary Choice. Maintains basicity; fast reaction.
HATU / DIPEA Medium DIPEA can be insufficient to suppress zwitterion if local acid concentration spikes.Acceptable alternative. Keep T < 25°C.
EDC / HOBt High HOBt is acidic (pKa ~6). Can protonate the ISOQ nitrogen.[2]AVOID.
SOCl₂ (Thionyl Chloride) Critical Generates HCl byproduct. Immediate decarboxylation.STRICTLY AVOID.

Troubleshooting Acid Chloride Formation

Issue: Need to form the acid chloride for reaction with a weak nucleophile, but Thionyl Chloride destroys the starting material. Diagnosis: Thionyl chloride generates HCl, which protonates the ring nitrogen, triggering the Hammick mechanism immediately upon heating.

Recommended Protocol: Ghosez’s Reagent

Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent).[3] This reagent forms acid chlorides under strictly neutral conditions without generating acidic byproducts (it forms an amide byproduct).

Protocol:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Suspend 4-fluoroisoquinoline-1-carboxylic acid in dry DCM (Dichloromethane).

  • Reagent: Add Ghosez’s Reagent (1.1 to 1.2 equiv) dropwise at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Usage: Use the solution immediately for the next step. Do not isolate or store the acid chloride.

Visualization: Reagent Selection Decision Tree

ReagentSelection Goal Goal: Activate 4-Fluoro-ISOQ-COOH Nucleophile Is the Nucleophile Strong? (e.g., Primary Amine) Goal->Nucleophile WeakNuc Weak Nucleophile (e.g., Aniline, Alcohol) Nucleophile->WeakNuc No T3P Use T3P + Pyridine (Best Safety Profile) Nucleophile->T3P Yes AcidChloride Requires Acid Chloride WeakNuc->AcidChloride SOCl2 Thionyl Chloride / Oxalyl Chloride AcidChloride->SOCl2 Standard Method Ghosez Ghosez's Reagent (Neutral Conditions) AcidChloride->Ghosez Neutral Method Stop STOP: High Decarboxylation Risk SOCl2->Stop

Caption: Decision logic for activating 4-fluoroisoquinoline-1-carboxylic acid. Note the "Stop" on standard chlorinating agents.

Frequently Asked Questions (FAQ)

Q: Can I use mixed anhydrides (Isobutyl chloroformate/NMM)? A: Proceed with extreme caution. Mixed anhydride formation is exothermic and requires strict temperature control (-20 °C). If the temperature spikes, the mixed anhydride will disproportionate and decarboxylate. T3P is safer because it does not form a discrete, thermally sensitive intermediate in the same way.

Q: My reaction workup requires acidification. Will I lose my product? A: Once the carboxylic acid is converted to an amide or ester, the risk of decarboxylation is eliminated . The "Hammick Trap" only applies to the free acid (or carboxylate) at position 1. You can safely acidify the product (amide/ester) during workup.

Q: Why does the 4-Fluoro substituent make this worse than the parent molecule? A: The fluorine atom is electron-withdrawing. While this might intuitively seem to stabilize the anion, in the context of the Hammick mechanism, it destabilizes the C1-COOH bond by pulling electron density from the ring, making the release of CO₂ (and formation of the transient ylide) kinetically accessible at lower temperatures than the non-fluorinated parent.

Q: How should I store the starting material? A: Store at -20 °C under Argon. Over time, even ambient moisture and temperature can lead to slow autocatalytic decarboxylation (trace acid formation promotes further degradation).

References

  • Dyson, P. & Hammick, D. L. (1937).[4] Experiments on the mechanism of decarboxylation.[4][5][6] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[4]

  • Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters, 13(19), 5048–5051.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Reagent for the Synthesis of Acid Chlorides.[3] Organic Syntheses, 59,[3] 26.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Hammick Reaction). Springer.

Sources

Technical Guide: Recrystallization of Fluorinated Isoquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Audience: Process Chemists, Medicinal Chemists, and Purification Engineers.

Recrystallizing fluorinated isoquinoline carboxylic acids presents a unique "dual-threat" challenge in crystal engineering:

  • Zwitterionic Lattice Energy: The isoquinoline nitrogen (

    
    ) and the carboxylic acid (
    
    
    
    ) often form an internal salt (zwitterion). This creates a high-melting, "brick-dust" crystal lattice that is insoluble in non-polar solvents and difficult to dissolve in polar protic solvents without ionization.
  • The Fluorine Effect: Fluorine substituents add lipophilicity while simultaneously creating distinct electrostatic surfaces (C-F dipoles). This frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, as the fluorinated domains resist ordering in standard organic solvents.

This guide provides a logic-based approach to solvent selection, moving beyond trial-and-error to mechanistic crystal growth.

Mechanism of Action: The Solvation Landscape

To select the correct solvent, one must understand the dominant intermolecular forces.

The Zwitterion Trap

In neutral media, the molecule exists in equilibrium between its neutral and zwitterionic forms. Crystallization is most successful when you drive the equilibrium toward the species with the best packing potential for your chosen solvent system.

  • Zwitterion (High Melting Point): Best crystallized from highly polar systems (Water, Formic Acid, DMSO).

  • Neutral/Protonated Species: Best crystallized from organic solvents (EtOH, EtOAc) by suppressing ionization.

Data Table: Solvent Classes & Suitability
Solvent ClassRepresentative SolventsInteraction TypeSuitabilityRisk Factor
Dipolar Aprotic DMF, DMSO, DMAcStrong dipole, disrupts zwitterionic lattice.High (as Good Solvent)High boiling point; difficult to remove residual solvent.
Protic Polar Methanol, Ethanol, TFE (Trifluoroethanol)H-bond donor/acceptor.Medium Fluorinated analogs often form solvates or oils.
Acidic Modifiers Acetic Acid, Formic Acid, TFAProtonates the basic Nitrogen.High (as Additive)Corrosive; may form salt instead of free acid.
Antisolvents Water, Diethyl Ether, HeptaneLow solubility.High (for precipitation)Rapid addition causes oiling out.

Decision Logic & Workflows (Visualized)

The following diagram illustrates the decision matrix for solvent selection based on the specific behavior of the crude material.

RecrystallizationLogic Start Crude Fluorinated Isoquinoline Acid SolubilityCheck Check Solubility in Hot Ethanol/Methanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble YesSoluble Proceed to Thermal Gradient Soluble->YesSoluble Yes NoSoluble Insoluble (Brick Dust) Soluble->NoSoluble No AddAntisolvent Add Antisolvent (Water or Heptane) YesSoluble->AddAntisolvent AcidBase Switch to Acid-Base Swing Method NoSoluble->AcidBase OilCheck Oiling Out? AddAntisolvent->OilCheck Seeding Re-heat to clear point, Add Seed Crystal, Cool at 5°C/hour OilCheck->Seeding Yes (Common with F) Success1 Crystalline Solid OilCheck->Success1 No DissolveBase Dissolve in dilute NH4OH (Forms Anion) AcidBase->DissolveBase Filter Filter Insoluble Impurities DissolveBase->Filter Acidify Slowly Acidify with Acetic Acid to pI (pH 4-5) Filter->Acidify Precipitate Precipitate Zwitterion Acidify->Precipitate

Caption: Decision tree for selecting between thermal gradient recrystallization and acid-base swing precipitation based on initial solubility profiles.

Standard Operating Protocols (SOPs)

Protocol A: The "Acid-Base Swing" (Best for Zwitterions)

This method utilizes the amphoteric nature of the isoquinoline core to purify the compound without thermal stress, reducing the risk of decomposition or oiling out.

Reagents:

  • Ammonium Hydroxide (10% aq.)

  • Glacial Acetic Acid

  • Deionized Water

Steps:

  • Suspend the crude fluorinated isoquinoline carboxylic acid in water (10 mL/g).

  • Add 10%

    
     dropwise with stirring until the solid dissolves and pH 
    
    
    
    9-10. The solution should be clear yellow/brown.
  • Filtration: Filter the solution through a Celite pad to remove non-acidic impurities (e.g., decarboxylated byproducts).

  • Precipitation: While stirring vigorously, slowly add Glacial Acetic Acid dropwise.

  • Critical Point: Monitor the pH. As it approaches the isoelectric point (typically pH 4.0–5.5 for these analogs), a thick precipitate will form.

  • Allow the slurry to stir for 1 hour to ripen the crystals.

  • Filter, wash with water, and dry under vacuum at 50°C.

Protocol B: The "DMF-Water" Thermal Method (Best for Lipophilic Analogs)

For highly fluorinated analogs (e.g., trifluoromethyl substituted) that resist aqueous solubility even at high pH.

Reagents:

  • DMF (Dimethylformamide) - Class 2 solvent, purge thoroughly after.

  • Water (Antisolvent)

Steps:

  • Dissolve crude solid in minimum hot DMF (90°C). Caution: Do not boil DMF.

  • Once dissolved, remove from heat source.

  • Immediately add hot water (80°C) dropwise until persistent turbidity is observed (cloud point).

  • Add a few drops of DMF to clear the solution (restore solubility).

  • Seeding: Add a seed crystal of the pure product.

  • Insulated Cooling: Wrap the flask in foil/towels to ensure very slow cooling to room temperature over 4–6 hours. Rapid cooling causes oiling out due to the fluorine content.

  • Collect crystals via filtration.

Troubleshooting & FAQ

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is the classic "Fluorine Effect." Fluorinated compounds have low surface tension and often separate as a liquid phase before crystallizing.

  • Fix: Re-heat the mixture to dissolve the oil. Increase the ratio of the "Good Solvent" (e.g., Ethanol) slightly. Crucially, add a seed crystal at a temperature just below the cloud point and cool much slower (1°C/min max).

Q2: The crystals are trapping solvent (Solvates). How do I remove it? A: Isoquinoline carboxylic acids are prone to forming channel solvates, especially with DMF or Acetic Acid.

  • Fix: Reslurry the wet cake in refluxing Ethanol or Water for 1 hour. This facilitates a "solvent exchange," replacing the high-boiling trapped solvent with a volatile one, followed by vacuum drying.

Q3: The melting point is broad even after recrystallization. A: You likely have a mixture of the zwitterion and the neutral acid (or a salt form).

  • Fix: Ensure your final wash is pH-controlled. If you want the zwitterion, wash with water at the pI (pH ~5). If you want the hydrochloride salt, recrystallize from Ethanol/HCl. Consistent ionization state is key to sharp melting points.

Q4: Can I use Chlorinated solvents (DCM/Chloroform)? A: Generally, No . Isoquinoline carboxylic acids are typically insoluble in DCM due to their high lattice energy (zwitterionic character). DCM is only useful if you have esterified the acid or if you are working with a fully protonated lipophilic salt, but even then, solubility is poor.

References

  • Cayman Chemical. Isoquinoline-3-carboxylic Acid Product Information & Solubility Data.Link

  • Grozav, A. et al. (2017).[1] "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." ResearchGate / Heterocycles.Link

  • Nath, N.K. et al. (2014). "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design.[2]Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization Guide.Link

  • BenchChem. The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide.Link

Sources

Technical Support Center: Optimizing Amide Coupling Reactions of 4-Fluoroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the amide coupling of 4-Fluoroisoquinoline-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to navigate the specific challenges associated with this electron-deficient heterocyclic carboxylic acid and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Coupling 4-Fluoroisoquinoline-1-carboxylic Acid

4-Fluoroisoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry. The isoquinoline scaffold is a common motif in biologically active compounds, and the presence of a fluorine atom can enhance metabolic stability and binding affinity. However, the electron-withdrawing nature of the fluorine atom and the nitrogen in the isoquinoline ring system can render the carboxylic acid less reactive in standard amide coupling reactions. Furthermore, a significant challenge with isoquinoline-1-carboxylic acids is their propensity for thermal decarboxylation, a side reaction that can severely limit the yield of the desired amide product, particularly at elevated temperatures.[1]

This guide will provide a systematic approach to optimizing the reaction temperature to balance the need for sufficient activation to overcome the inherent low reactivity with the necessity of avoiding decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I should anticipate when coupling 4-Fluoroisoquinoline-1-carboxylic acid?

A1: The primary challenges are twofold:

  • Reduced Reactivity: The electron-deficient nature of the aromatic system can decrease the nucleophilicity of the carboxylate, making the formation of the activated ester intermediate with coupling reagents slower than with more electron-rich carboxylic acids. This can lead to incomplete reactions and low yields.[2]

  • Thermal Decarboxylation: Isoquinoline-1-carboxylic acid and its derivatives are known to undergo decarboxylation upon heating.[1] A patent on the decarboxylation of heterocyclic carboxylic acids suggests this can occur at temperatures as low as 85-120 °C.[3] This side reaction directly consumes your starting material and reduces the overall yield of the desired amide.

Q2: What is the recommended starting temperature for my coupling reaction?

A2: Given the risk of decarboxylation, it is crucial to start at a low temperature. A recommended starting point is 0 °C for the activation step, followed by allowing the reaction to slowly warm to room temperature (20-25 °C) after the addition of the amine. This approach minimizes the risk of decarboxylation while often providing sufficient energy for the coupling to proceed, albeit potentially over a longer reaction time.

Q3: How can I monitor the progress of the reaction and detect potential side products?

A3: Regular monitoring is key to a successful optimization.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly recommended for this reaction. It allows you to not only track the formation of your desired amide but also to identify potential byproducts, such as the decarboxylated 4-fluoroisoquinoline.[4][5] It can also help in detecting the formation of any unreacted activated ester or urea byproducts from carbodiimide reagents.[4][5]

  • ¹H NMR and ¹⁹F NMR Spectroscopy: For detailed analysis, NMR spectroscopy can be invaluable. ¹⁹F NMR, in particular, can be a very clean way to monitor the disappearance of the starting material and the appearance of the fluorinated amide product.[6][7]

Q4: Which coupling reagents are best suited for this substrate?

A4: For electron-deficient carboxylic acids, more potent coupling reagents are often required.

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are often the first choice for difficult couplings, including those with electron-deficient acids or sterically hindered partners. They form highly reactive activated esters.

  • Carbodiimides (EDC, DCC) with Additives: While less reactive, carbodiimides like EDC are widely used. It is essential to use them in conjunction with an additive like HOBt or HOAt to increase efficiency and suppress side reactions. For challenging substrates, HOAt is often superior to HOBt.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation, Starting Material Unchanged 1. Insufficient Activation: The coupling reagent may not be potent enough at low temperatures. 2. Degraded Coupling Reagent: Reagents like EDC and HATU can be moisture-sensitive.1. Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to HATU. 2. Slightly increase the temperature: After an initial period at room temperature, consider gently warming the reaction to 30-40 °C while carefully monitoring for decarboxylation by LC-MS. 3. Use fresh, high-quality coupling reagents.
Low Yield with Evidence of Decarboxylation Reaction Temperature is too High: The decarboxylation pathway is competing with the desired amide formation.1. Lower the reaction temperature: If you observe decarboxylation at room temperature, run the entire reaction at 0 °C or even lower (-10 to -20 °C), although this will likely require a longer reaction time. 2. Optimize reagent addition: Pre-activate the carboxylic acid at a low temperature (e.g., 0 °C) for a short period (15-30 minutes) before adding the amine. This can favor the coupling pathway before significant decarboxylation can occur.
Formation of Multiple Byproducts 1. Side reactions of the activated ester: The activated ester can react with other nucleophiles or rearrange. 2. Guanidinylation of the amine: This can occur with uronium reagents like HATU if the amine is present during the initial activation.1. Use of additives: Ensure an additive like HOBt or HOAt is used with carbodiimide reagents to form a more stable activated ester.[8] 2. Order of addition: For uronium reagents, always pre-activate the carboxylic acid before adding the amine to prevent guanidinylation.
Incomplete Conversion Even at Elevated Temperatures Steric Hindrance: The amine coupling partner may be sterically bulky, hindering its approach to the activated ester.1. Prolong the reaction time: Some sterically hindered couplings require extended reaction times (24-48 hours). 2. Consider a different class of coupling reagent: Phosphonium reagents like PyBOP can sometimes be effective for sterically demanding couplings.[9] 3. Slightly elevated temperatures (40-50 °C) may be necessary, but must be carefully balanced against the risk of decarboxylation.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Amide Coupling

This protocol outlines a systematic approach to identifying the optimal temperature for the coupling of 4-Fluoroisoquinoline-1-carboxylic acid with a model amine.

Materials:

  • 4-Fluoroisoquinoline-1-carboxylic acid

  • Amine of interest

  • HATU (or other chosen coupling reagent)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials

  • Stir plate and stir bars

  • Temperature-controlled reaction blocks or oil baths

  • LC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Fluoroisoquinoline-1-carboxylic acid, the amine, and DIPEA in anhydrous DMF.

  • Reaction Setup: In separate reaction vials, add the stock solution.

  • Temperature Control: Place each vial in a reaction block or oil bath pre-set to the desired temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C).

  • Initiation: Add the coupling reagent (e.g., a solution of HATU in DMF) to each vial to initiate the reaction.

  • Monitoring: At regular time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS.

  • Data Analysis: Quantify the percentage of the desired amide product and the decarboxylated byproduct at each temperature and time point.

  • Optimization: Based on the data, select the temperature that provides the best balance of reaction rate and minimal byproduct formation.

Protocol 2: General Procedure for Amide Coupling at Optimized Temperature

This is a general starting point protocol. The optimal temperature should be determined from the screening experiment above.

  • To a solution of 4-Fluoroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15 minutes to allow for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to the optimized temperature (e.g., room temperature) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reactions Parallel Reaction Setup cluster_analysis Monitoring & Analysis cluster_decision Decision Prep Prepare Stock Solutions: - 4-Fluoroisoquinoline-1-carboxylic acid - Amine - Base (DIPEA) R1 Reaction at 0 °C Prep->R1 Dispense & Initiate R2 Reaction at 25 °C Prep->R2 Dispense & Initiate R3 Reaction at 40 °C Prep->R3 Dispense & Initiate R4 Reaction at 60 °C Prep->R4 Dispense & Initiate Monitor Monitor by LC-MS at 1, 4, 8, 24 hours R1->Monitor Aliquot R2->Monitor Aliquot R3->Monitor Aliquot R4->Monitor Aliquot Analyze Quantify: - Amide Product (%) - Decarboxylation (%) - Unreacted Starting Material (%) Monitor->Analyze Decision Select Optimal Temperature: Maximize Amide Yield Minimize Decarboxylation Analyze->Decision

Caption: A systematic workflow for determining the optimal reaction temperature.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Reaction Outcome LowYield Low Yield Check LC-MS Start->LowYield SM_Consumed Starting Material Consumed? Yes No LowYield->SM_Consumed Decarboxylation Decarboxylation Observed? Yes No SM_Consumed:s->Decarboxylation Sol_No_Reaction Increase Temperature Cautiously Use More Potent Coupling Reagent (e.g., HATU) Check Reagent Quality SM_Consumed:s->Sol_No_Reaction Sol_Decarb Lower Reaction Temperature (e.g., 0 °C or below) Decarboxylation:s->Sol_Decarb Sol_Other_Byproducts Check Order of Addition Consider Additives (HOBt/HOAt) Decarboxylation:s->Sol_Other_Byproducts

Caption: A decision tree for troubleshooting common issues.

References

  • (Shows decarboxylation at melting point). Sigma-Aldrich.

  • ResearchGate.

  • Royal Society of Chemistry.

  • BenchChem.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Royal Society of Chemistry.

  • ResearchGate.

  • ACS Publications.

  • American Pharmaceutical Review.

  • Google Patents.

  • Central Asian Journal of Medical and Natural Science.

  • BenchChem.

  • HepatoChem.

  • Technical University of Denmark.

  • National Center for Biotechnology Information.

  • Royal Society of Chemistry.

  • PubMed.

  • Royal Society of Chemistry.

  • Aapptec.

  • LNEYA.

  • Technical University of Denmark.

  • Agency for Toxic Substances and Disease Registry.

  • Eurofins.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Current Chemistry Letters.

  • Wikipedia.

Sources

Technical Support Center: Purification of 4-Fluoroisoquinoline-1-carboxylic Acid

[1][2]

Ticket ID: #ISOQ-4F-PUR-001 Subject: Removal of Impurities from Crude 4-Fluoroisoquinoline-1-carboxylic Acid Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely dealing with a crude reaction mixture resulting from the lithiation of 4-bromoisoquinoline followed by a CO₂ quench, or a hydrolysis of a Reissert-type intermediate.[1]

The purification of 4-Fluoroisoquinoline-1-carboxylic acid (CAS: 2225878-70-4) is challenging due to its zwitterionic nature and thermal instability .[1] This molecule contains a basic nitrogen (isoquinoline ring) and an acidic carboxyl group, making it an amphoteric species.[1]

Critical Warning: This compound is prone to thermal decarboxylation (Hammick Reaction type) if heated above 60°C in its free acid form, converting it back to 4-fluoroisoquinoline.[1]

PropertyValue / CharacteristicImplication for Purification
Structure Isoquinoline core, C1-COOH, C4-FAmphoteric (Acid + Base functionality).[1]
pKa (Est.) N-H⁺: ~3.0–4.0 | COOH: ~1.5–2.0Soluble in strong acid (pH < 1) and strong base (pH > 10).[1]
Isoelectric Point (pI) pH ~2.5 – 3.5Region of Minimum Solubility. Product precipitates here.[1]
Thermal Limit ~60°C (Process Safety Limit)Do not oven dry. Vacuum dry at ambient temp only.

Diagnostic: What is in your Crude?

Before starting purification, identify the state of your crude material.[1]

  • Scenario A: The "Sticky Solid" (Lithium/Salt Residue) [1]

    • Origin: Direct concentration of a lithiation quench (

      
      ).[1]
      
    • Composition: Lithium salt of the product (

      
      ), inorganic salts (LiBr), and unreacted starting material.[1]
      
    • Action: Requires acidification to release the free acid.[1]

  • Scenario B: The "Dark Oil" (Decarboxylated/Polymerized) [1]

    • Origin: Overheated reaction or workup.[1]

    • Composition: 4-Fluoroisoquinoline (liquid/low melt solid), tars.[1]

    • Action: Hard to recover acid.[1] Check LCMS for Mass [M+H]⁺ = 192.[1] If mostly 148 (decarboxylated), synthesis failed.[1]

Standard Operating Procedure (SOP): The "Zwitterion Switch" Workup

This protocol exploits the amphoteric nature of the molecule to wash away non-acidic impurities (starting materials) and non-basic impurities (tars) before isolating the product.[1]

Step-by-Step Protocol
  • Dissolution (High pH):

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Why: Converts the product to the sodium carboxylate form (

      
      ), which is water-soluble.[1]
      
    • Check: If solids remain, filter them out.[1] These are likely inorganic salts or polymerized non-acidic impurities.[1]

  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       volume).[1]
      
    • Why: The product stays in the water (as a salt).[1] Unreacted 4-fluoroisoquinoline or neutral organic impurities move to the organic layer.[1]

    • Discard: The organic layer (after verifying no product loss via TLC).[1]

  • Controlled Precipitation (The "Switch"):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 2M HCl dropwise while stirring. Monitor pH strictly.

    • Target:pH 3.0 – 3.5 .[1]

    • Observation: The solution will cloud over as it hits the isoelectric point.[1] The zwitterion (

      
      ) forms and precipitates.[1]
      
  • Isolation:

    • Filter the precipitate using a sintered glass funnel.[1]

    • Wash the cake with a small amount of cold water (removes NaCl) followed by cold acetone (removes residual water/organic traces).[1]

    • Drying: Vacuum dry at Room Temperature .[1] Do not heat.

Workflow Diagram

PurificationProtocolStartCrude Mixture(Salts + Product + Impurities)Step1Dissolve in 1M NaOH(pH > 10)Start->Step1Step2Wash with EtOAc/DCMStep1->Step2Split1PhaseSeparationStep2->Split1OrgLayerOrganic Layer(Contains Neutral Impurities& Starting Material)Split1->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Na+ Salt)Split1->AqLayerKeepStep3Cool to 0°CAcidify to pH 3.0 - 3.5AqLayer->Step3Step4Precipitation ofZwitterionStep3->Step4FinalPure 4-Fluoro-1-COOHIsoquinolineStep4->FinalFilter & Vac Dry

Caption: The "Zwitterion Switch" purification workflow separating impurities based on pH-dependent solubility.

Troubleshooting Guide (FAQs)

Q1: I acidified the solution, but no precipitate formed. It's still clear.

Diagnosis: You likely overshot the pH window.[1]

  • Explanation: At pH < 1, the isoquinoline nitrogen protonates (

    
    ), forming a soluble hydrochloride salt.[1]
    
  • Fix: Back-titrate carefully with 1M NaOH to raise the pH back to 3.0–3.5. If the concentration is too low, concentrate the aqueous phase via lyophilization (freeze-drying), not heat.[1]

Q2: My product is turning into a brown oil during drying.

Diagnosis: Thermal Decarboxylation.

  • Explanation: Isoquinoline-1-carboxylic acids are unstable.[1] The electron-withdrawing fluorine at C4 and the ring nitrogen facilitate the loss of

    
     to form an ylide intermediate, which protonates to 4-fluoroisoquinoline.[1]
    
  • Fix: NEVER use an oven. Use a high-vacuum manifold (Schlenk line) or desiccator at ambient temperature (

    
    ).[1]
    
Q3: Can I use recrystallization instead?

Diagnosis: Yes, but solvent choice is critical to prevent oiling out.

  • Recommended Solvents:

    • Acetic Acid / Water (1:1): Good for zwitterions.[1]

    • Ethanol / Water: Standard, but ensure temperature stays

      
      .[1]
      
  • Avoid: Benzene, Toluene, or high-boiling non-polar solvents (promotes decarboxylation).[1]

Q4: I see a new impurity at [M+H] = 164 on LCMS.

Diagnosis: Defluorination (Hydrolysis).

  • Explanation: The C1-Carboxyl group activates the ring.[1] In strong base (pH > 12) or with heating, the Fluorine at C4 is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide (
    
    
    ), converting C4-F to C4-OH.[1]
  • Fix: Minimize the time the product spends in the 1M NaOH solution. Keep the basic step cold (ice bath).[1]

Advanced Mechanism: Decarboxylation Pathway[1]

Understanding why the product degrades helps you avoid it.[1] The Hammick Reaction mechanism applies here.[1]

DecarboxylationSubstrate4-Fluoro-IsoQ-1-COOH(Zwitterion)TSCyclic Transition State(Heat Induced)Substrate->TS> 60°CInterYlide Intermediate(Reactive)TS->Inter- CO2CO2CO2 GasTS->CO2Product4-Fluoroisoquinoline(Decarboxylated Impurity)Inter->Product+ H+

Caption: Thermal degradation pathway (Hammick-type decarboxylation) occurring at elevated temperatures.[1]

References

  • Sigma-Aldrich. Isoquinoline-1-carboxylic acid Product Sheet.[1] (General stability and physical properties of the parent class).[1] [1]

  • PubChem. Isoquinoline-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] [1]

  • Dyson, P. et al. The Hammick Reaction: Mechanism and Application.[1] Royal Society of Chemistry (Context on decarboxylation of

    
    -imino acids).[1]
    
  • Innovassynth Technologies. Process for the synthesis of 4-fluoroisoquinoline.[1][2] (Patent describing the precursor handling).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated isoquinolines.

Validation & Comparative

Structural Elucidation of 4-Fluoroisoquinoline-1-carboxylic Acid: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of kinase inhibitors and bioisosteres, the introduction of a fluorine atom at the C4 position of the isoquinoline scaffold is a critical strategy to modulate metabolic stability (


 modulation) and lipophilicity. However, this substitution introduces significant spectral complexity due to 

F-

H spin-spin coupling and through-space interactions.

This guide objectively compares the Standard 1D


H NMR  approach against Alternative Advanced Methods  (

F-Decoupled

H NMR and 2D HOESY) for the characterization of 4-Fluoroisoquinoline-1-carboxylic acid (4-F-IQC) . It establishes a self-validating protocol to distinguish this molecule from its non-fluorinated parent and regioisomers.

Comparative Analysis: The Fluorine Impact

The primary challenge in interpreting 4-F-IQC is distinguishing the specific "Fluorine Fingerprint" from the parent isoquinoline-1-carboxylic acid.

Spectral Performance Comparison (Parent vs. 4-Fluoro Analog)

The following table contrasts the expected spectral behavior of the parent compound against the 4-Fluoro analog. Note that the introduction of Fluorine at C4 eliminates the H4 signal and splits the H3 signal.

FeatureParent: Isoquinoline-1-COOH Target: 4-F-Isoquinoline-1-COOH Mechanistic Cause
H4 Signal Doublet (~7.8 ppm)Silent / Absent Substitution of H by F.
H3 Signal Doublet (

Hz)
Doublet (

Hz)
Large vicinal coupling to

F.
H5 Signal Doublet/MultipletMultiplet / Broadened Through-space "Peri" coupling (

).
COOH Signal Broad Singlet (>13 ppm)Broad Singlet (>13 ppm) Unaffected by F, highly solvent dependent.
Alternative Solvent Performance Data

The choice of solvent is not merely about solubility; it dictates the visibility of the carboxylic acid proton and the resolution of the aromatic region.

Solvent AlternativePerformance Rating Key Observation Recommendation
DMSO-

⭐⭐⭐⭐⭐ (Optimal)Preserves COOH signal (>13 ppm). Sharpens aromatic multiplets by preventing aggregation.Primary Choice for full characterization.
Methanol-

⭐⭐ (Poor)Loss of COOH signal due to deuterium exchange (COOH

COOD).
Use only if DMSO is incompatible.
Chloroform-

⭐ (Critical Failure)Poor solubility for zwitterionic/polar acids. COOH proton often broad/invisible due to dimerization.Avoid for this specific acid.

Technical Insight: In DMSO-


, the carboxylic acid proton of isoquinoline-1-carboxylic acid derivatives typically resonates between 13.0–14.5 ppm . This is a diagnostic "anchor signal" that confirms the oxidation state of the C1 substituent.

Advanced Characterization Protocols

While standard 1D NMR is sufficient for purity checks, structural validation of the 4-fluoro position requires advanced alternatives.

Method A vs. Method B: Decoupling Strategy

Method A: Standard 1D


H NMR 
  • Pros: Fast, standard automation.

  • Cons: The H3 proton appears as a doublet, which can be mistaken for H3-H4 coupling in the non-fluorinated parent if chemical shifts are ambiguous.

Method B:


F-Decoupled 

H NMR (

H{

F})
  • Pros: Collapses the H3 doublet back into a singlet (or simplifies it significantly).

  • Validation: If the doublet at ~8.5 ppm (H3) collapses upon

    
    F irradiation, the presence of Fluorine at C4 is confirmed.
    
Method C: 2D HOESY (Heteronuclear Overhauser Spectroscopy)[1]

For definitive proof of the Fluorine location (distinguishing 4-F from 5-F or 6-F isomers),


H-

F HOESY
is the gold standard alternative.
  • Mechanism: Detects through-space interactions (< 5 Å) rather than through-bond coupling.

  • Expected Result: A strong cross-peak will appear between F4 and H5 (peri-interaction) and F4 and H3 (ortho-interaction).

Detailed Interpretation & Logic Flow

The interpretation of 4-F-IQC relies on identifying the specific coupling constants (


-values).
The "Peri" Effect (Crucial for Isoquinolines)

In 4-substituted isoquinolines, the substituent at C4 is spatially close to the proton at C5 (the "peri" position).

  • Observation: The H5 signal (typically the most deshielded aromatic proton after H3) will show additional broadening or splitting (

    
     Hz).
    
  • Significance: This confirms the orientation of the fused ring system.

Signal Assignment Workflow

The following diagram illustrates the logical pathway for assigning the spectrum, ensuring no false positives.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_COOH Check >13 ppm (COOH Signal) Start->Check_COOH Check_H3 Analyze H3 (~8.5 ppm) Check_COOH->Check_H3 Present Is_Doublet Is it a Doublet? Check_H3->Is_Doublet Check_Coupling Measure J-coupling Is_Doublet->Check_Coupling Yes J_Small J = 5-6 Hz (H-H Coupling) Check_Coupling->J_Small J_Large J = 10-12 Hz (H-F Coupling) Check_Coupling->J_Large Result_Parent Result: Parent Compound (Isoquinoline-1-COOH) J_Small->Result_Parent Peri_Check Verify H5 (Peri-Effect) Look for broadening/splitting J_Large->Peri_Check Result_Target Result: 4-Fluoro Analog (Confirmed) Peri_Check->Result_Target Confirmed

Figure 1: Logic flow for distinguishing 4-F-IQC from its parent based on coupling constants.

Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this specific acquisition protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid 4-F-IQC.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure the DMSO is "dry" (ampule preferred) to prevent the water peak (3.33 ppm) from overlapping with mid-field signals, although it rarely interferes with aromatics.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug.

Acquisition Parameters (400 MHz or higher)
ParameterSettingReason
Pulse Sequence zg30 (Standard) or zg19 (F-decoupled)30° pulse angle maximizes signal-to-noise ratio.
Sweep Width (SW) 16 ppm (-1 to 15 ppm)Ensures capture of the downfield COOH proton.
Relaxation Delay (D1) 2.0 – 5.0 secondsAllows full relaxation of the COOH proton (long

) for accurate integration.
Scans (NS) 16 – 64Sufficient for >5 mg sample.
Temperature 298 K (25°C)Standard. Heating to 310 K can sharpen the COOH signal if broad.
Data Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the COOH signal (13-14 ppm) to 1.00 H.

    • Verify the aromatic region integrates to exactly 5 protons (H3, H5, H6, H7, H8). Note: The parent has 6 aromatic protons.

References

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[1]

  • ChemicalBook. (n.d.). "Isoquinoline-1-carboxylic acid 1H NMR Spectrum." Link

  • Dewis, L., et al. (2019).[2] "Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry. Link

  • University of Ottawa NMR Facility. (2017). "PSYCHE to Evaluate 1H-19F Coupling Constants." Link

  • Sigma-Aldrich. (n.d.). "Isoquinoline-1-carboxylic acid Product Data." Link

Sources

Validating Synthesis of 4-Fluoroisoquinoline-1-carboxylic Acid via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Analytical Technology (PAT)

Executive Summary

This guide provides a technical framework for validating the synthesis of 4-Fluoroisoquinoline-1-carboxylic acid , a critical scaffold in the development of bioisosteres for drug discovery. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this guide demonstrates why Fourier Transform Infrared (FTIR) Spectroscopy is the superior modality for In-Process Control (IPC) and rapid "Go/No-Go" decision-making.

We focus on the final synthetic step: the acidic hydrolysis of 4-fluoroisoquinoline-1-carbonitrile to the target carboxylic acid. This transformation offers a distinct spectroscopic signature—the disappearance of the nitrile stretch and the emergence of the carbonyl/hydroxyl bands—making it an ideal candidate for IR validation.

Strategic Comparison: IR vs. NMR vs. LC-MS

In a high-throughput synthesis environment, instrument availability and turnaround time are bottlenecks. The following table contrasts the performance of IR spectroscopy against alternative analytical techniques for this specific application.

Table 1: Comparative Performance Matrix
FeatureFTIR (ATR) 1H-NMR (400 MHz) LC-MS (ESI)
Primary Utility Rapid IPC / Functional Group ID Structural Proof / Purity %Trace Impurity / Mass Confirmation
Sample Prep None (Solid/Oil direct)Dissolution in Deuterated SolventDilution + Buffer Selection
Time-to-Result < 1 Minute 15–45 Minutes10–30 Minutes
Specificity Moderate (Functional Group)High (Atom-level connectivity)High (Molecular Weight)
Key Marker (Product) C=O Stretch (~1710 cm⁻¹)COOH Proton (~14 ppm)[M+H]⁺ or [M-H]⁻
Key Marker (Start Mat.) C≡N Stretch (~2230 cm⁻¹)Aromatic Shift DifferencesMass of Nitrile Precursor
Cost Per Sample < $0.50$5.00 - $15.00$2.00 - $10.00

Expert Insight: While NMR is required for the final Certificate of Analysis (CoA), FTIR is the only method fast enough to monitor the reaction endpoint in real-time without disrupting the workflow.

Spectroscopic Validation Criteria

To validate the synthesis, one must confirm the presence of the carboxylic acid and the fluorine substituent while ensuring the starting nitrile is consumed.

The Diagnostic Bands

The transition from 4-fluoroisoquinoline-1-carbonitrile (Starting Material) to 4-fluoroisoquinoline-1-carboxylic acid (Product) is spectroscopically dramatic.

Functional GroupVibration ModeFrequency (cm⁻¹)Description
C≡N (Nitrile) Stretching2230 ± 10 Disappears. Sharp, medium intensity. Presence indicates incomplete reaction.
C=O (Acid) Stretching1700 – 1725 Appears. Strong, sharp. Often lower freq. due to dimerization/conjugation.
O-H (Acid) Stretching2500 – 3300 Appears. Very broad, "hairy" band.[1] Overlaps C-H stretches.
C-F (Aromatic) Stretching1200 – 1270 Persists. Strong band. Critical for confirming the 4-fluoro substituent is intact.
Isoquinoline Ring Skeletal1580 & 1630 Characteristic aromatic backbone vibrations.
The "Fingerprint" Region Analysis

The C-F stretch is often obscured in the fingerprint region (1000–1400 cm⁻¹). However, in 4-fluoroisoquinoline derivatives, a strong band near 1250 cm⁻¹ is characteristic of the Ar-F bond.

  • Caution: Do not confuse this with the C-O stretch of the acid (usually 1210–1320 cm⁻¹). The product will likely show two strong bands in this region (one for C-F, one for C-O), whereas the starting material will only show the C-F band.

Experimental Protocol: Validation Workflow

This protocol assumes the use of an ATR (Attenuated Total Reflectance) accessory, which eliminates the need for KBr pellets.

Step 1: Blank/Background Collection
  • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

  • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

Step 2: In-Process Sampling
  • Take an aliquot (approx. 5 mg or 10 µL) from the reaction vessel.

  • Crucial: If the reaction solvent is IR-active (e.g., DMF, DMSO) or contains water, perform a mini-workup:

    • Mini-Workup: Partition between Ethyl Acetate/Water in a small vial. Dry the organic layer (pipette tip of MgSO₄). Evaporate a drop on the ATR crystal using a heat gun or nitrogen stream.

  • Rationale: This removes solvent peaks that would mask the Carbonyl (1650-1750 cm⁻¹) region.

Step 3: Data Acquisition & Processing
  • Collect sample spectrum (32 scans).

  • Apply Baseline Correction .

  • Peak Pick the regions of interest: 2230 cm⁻¹ (Nitrile) and 1710 cm⁻¹ (Acid).

Step 4: Decision Logic (Go/No-Go)
  • PASS: Absence of peak at 2230 cm⁻¹ (< 2% transmittance dip) AND strong peak at ~1710 cm⁻¹.

  • FAIL: Significant peak at 2230 cm⁻¹. -> Action: Continue heating/hydrolysis.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for the synthesis validation.

ValidationWorkflow Start Start: Reaction Monitoring Sample 1. Sample Aliquot (Mini-Workup) Start->Sample ATR 2. Acquire ATR-FTIR (4000-600 cm⁻¹) Sample->ATR CheckCN 3. Check 2230 cm⁻¹ (Nitrile Band) ATR->CheckCN HasCN Band Present (Reaction Incomplete) CheckCN->HasCN Yes NoCN Band Absent CheckCN->NoCN No Rework REWORK Extend Reaction Time HasCN->Rework CheckCO 4. Check 1710 cm⁻¹ (Carboxylic Acid) NoCN->CheckCO NoCO Band Absent (Hydrolysis Failed) CheckCO->NoCO No HasCO Band Present CheckCO->HasCO Yes NoCO->Rework CheckCF 5. Check 1250 cm⁻¹ (C-F Integrity) HasCO->CheckCF Final VALIDATED Proceed to Isolation CheckCF->Final Confirmed CheckCF->Rework Defluorination?

Caption: Logic flow for validating the conversion of nitrile to carboxylic acid using FTIR checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for IR characteristic bands).

  • National Institute of Standards and Technology (NIST). Isoquinoline IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Reference for parent heterocycle skeletal vibrations).

  • Makki, S. T., et al. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid. International Journal of Organic Chemistry. [Link] (Analogous synthesis and spectral data for fluoro-quinoline acids).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.